Linolein Hydroperoxides
Description
Structure
2D Structure
Properties
Molecular Formula |
C58H100O12 |
|---|---|
Molecular Weight |
989.4 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(9Z,11E)-13-hydroperoxyoctadeca-9,11-dienoyl]oxy]propyl] (10E,12Z)-9-hydroperoxynonadeca-10,12-dienoate |
InChI |
InChI=1S/C58H100O12/c1-4-7-10-11-12-19-25-36-45-54(70-64)46-37-28-24-31-39-48-57(60)66-51-55(67-58(61)49-40-30-23-18-14-16-21-27-35-44-53(69-63)42-33-9-6-3)50-65-56(59)47-38-29-22-17-13-15-20-26-34-43-52(68-62)41-32-8-5-2/h19-21,25-27,34-36,43-45,52-55,62-64H,4-18,22-24,28-33,37-42,46-51H2,1-3H3/b25-19-,26-20-,27-21-,43-34+,44-35+,45-36+/t52?,53?,54?,55-/m1/s1 |
InChI Key |
SOQCDTNXVWQPLF-SSXAMQHVSA-N |
Isomeric SMILES |
CCCCCC/C=C\C=C\C(CCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\C=C\C(CCCCC)OO)OC(=O)CCCCCCC/C=C\C=C\C(CCCCC)OO)OO |
Canonical SMILES |
CCCCCCC=CC=CC(CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CC=CC(CCCCC)OO)OC(=O)CCCCCCCC=CC=CC(CCCCC)OO)OO |
Origin of Product |
United States |
Mechanistic Elucidation of Linolein Hydroperoxide Formation
Non-enzymatic free radical-mediated initiation
The initial step in the peroxidation of linolein (B12465316), a triglyceride of linoleic acid, is the formation of a lipid radical. This process, known as initiation, can be triggered by several non-enzymatic mechanisms. mdpi.commdpi.com
Reactive Oxygen Species (ROS) are a primary cause of lipid peroxidation initiation. mdpi.com Species like the hydroxyl radical (HO•) and the hydroperoxyl radical (HOO•) are potent initiators. mdpi.comnih.gov The hydroxyl radical, in particular, is highly reactive and can abstract a hydrogen atom from a linolein molecule to form a lipid radical. mdpi.com The hydroperoxyl radical is also capable of initiating lipid oxidation by abstracting hydrogen atoms from linoleic acid. mdpi.comnih.gov While the superoxide (B77818) anion (O₂•⁻) is a key ROS, its direct reactivity with fatty acids is lower compared to the hydroxyl radical; however, it plays an indirect role by participating in the generation of more reactive species. nih.govnih.gov
The general reaction for initiation by a free radical (R•) is as follows: LH + R• → L• + RH Where LH represents the linolein molecule and L• is the resulting lipid radical. nih.gov
Exposure to ionizing radiation, such as gamma rays, and ultraviolet (UV) light can lead to the formation of free radicals, which in turn can initiate the peroxidation of linolein. mdpi.comtandfonline.com Radiolysis of water, for instance, produces hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen atoms (H•), all of which can initiate radical reactions. brunel.ac.uk Photolysis, particularly in the presence of photosensitizers, can also generate radical species that trigger lipid peroxidation. queensu.cagsartor.org These high-energy inputs provide the necessary energy to break chemical bonds and create the initial radicals that start the chain reaction.
Transition metal ions, especially iron (Fe) and copper (Cu), are potent catalysts of lipid peroxidation. mdpi.comutl.pt They facilitate the decomposition of pre-existing lipid hydroperoxides (LOOH) into highly reactive radicals, such as alkoxyl (LO•) and peroxyl (LOO•) radicals, which then initiate new radical chains. mdpi.comutl.pt This process is often referred to as redox cycling.
The key reactions involving metal ions are:
Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + HO• + OH⁻ mdpi.com
Decomposition of hydroperoxides:
Meⁿ⁺ + ROOH → Me⁽ⁿ⁺¹⁾⁺ + RO• + OH⁻ utl.pt
Me⁽ⁿ⁺¹⁾⁺ + ROOH → Meⁿ⁺ + ROO• + H⁺ utl.pt
The reaction producing the alkoxyl radical is significantly faster, making it a more critical initiator. utl.pt The presence of even trace amounts of these metals can dramatically accelerate the rate of lipid peroxidation. For instance, to maintain stability, easily oxidizable oils like those rich in linoleic acid should contain less than 0.03 ppm of iron or 0.01 ppm of copper. utl.pt Heme compounds, containing iron within a porphyrin structure, also catalyze the decomposition of hydroperoxides to form alkoxyl radicals, which propagate further reactions. tandfonline.com
Photolytic and radiolytic initiation pathways
Radical chain propagation reactions
Once a lipid radical (L•) is formed, it enters the propagation phase, a cyclic series of reactions that generates lipid hydroperoxides and regenerates a radical to continue the chain. nih.govmdpi.com
The most susceptible site for hydrogen abstraction in linolein is the bis-allylic carbon atom (C-11 in linoleic acid). mdpi.comuva.nl This is because the resulting carbon-centered radical is stabilized by resonance, with the unpaired electron delocalized over a five-carbon pentadienyl system (from C-9 to C-13). nih.gov Quantum chemical calculations have confirmed that hydrogen abstraction from the bis-allylic C11 atom is the most favorable pathway. mdpi.com The peroxyl radical (LOO•) formed during propagation can abstract a hydrogen atom from a new linolein molecule (LH), forming a lipid hydroperoxide (LOOH) and a new lipid radical (L•), thus continuing the chain reaction. researchgate.net
Table 1: Relative Reactivity of Hydrogen Atoms in Linoleic Acid
| Position | Type of Hydrogen | Relative Reactivity |
|---|---|---|
| C-11 | Bis-allylic | Highest |
| C-8, C-14 | Mono-allylic | Intermediate |
| Other carbons | Alkenyl/Alkyl | Lowest |
This table illustrates the higher susceptibility of the bis-allylic hydrogens to abstraction due to the stability of the resulting radical.
The carbon-centered lipid radical (L•) reacts extremely rapidly with molecular oxygen (O₂). nih.govmdpi.com This reaction is diffusion-controlled, meaning its rate is limited only by how quickly oxygen can reach the radical. nih.gov The product of this reaction is a lipid peroxyl radical (LOO•). mdpi.commdpi.com
L• + O₂ → LOO•
This addition of oxygen is a critical step in the propagation cycle. pnas.orgpnas.org The resulting peroxyl radical is the key chain-carrying species that continues the peroxidation process by abstracting a hydrogen atom from another lipid molecule. nih.gov The competition between the intramolecular rearrangement of the carbon-centered radical and its reaction with oxygen can be influenced by oxygen concentration, with higher oxygen tension favoring the formation of products resulting from direct oxygen addition. pnas.orgpnas.org
Table 2: Rate Constants for Key Reactions in Linolein Peroxidation
| Reaction | Rate Constant | Reference |
|---|---|---|
| Oxygen addition to carbon-centered radical (L• + O₂) | ~2-5 × 10⁹ M⁻¹s⁻¹ | mdpi.compreprints.org |
| Hydrogen abstraction by peroxyl radical (LOO• + LH) | ~100 M⁻¹s⁻¹ | nih.gov |
This table highlights the extremely fast, diffusion-controlled rate of oxygen addition to the lipid radical compared to the subsequent hydrogen abstraction step.
Peroxyl radical isomerization and fragmentation
The formation of linolein hydroperoxides involves complex radical chain reactions. Once a peroxyl radical is formed from linoleic acid, it can undergo several transformations, including isomerization and fragmentation, which influence the final product distribution.
The isomerization of the double bond geometry from the initial cis,trans conjugated diene hydroperoxide to a trans,trans diene is a key process. nih.gov This occurs through the reversion of the hydroperoxide back to the peroxyl radical, followed by β-fragmentation of the peroxyl radical to a pentadienyl radical. nih.gov The rate of β-fragmentation into a cis,trans configured pentadienyl radical is significantly faster than fragmentation into a cis,cis pentadienyl radical, favoring the isomerization of the 12,13-double bond to a trans configuration. nih.gov Subsequent addition of molecular oxygen at the other end of this pentadienyl radical results in a hydroperoxide with a trans,trans configuration. nih.gov
The presence of antioxidants can suppress this double bond isomerization by preventing the hydroperoxide from reverting to the peroxyl radical. nih.gov The β-fragmentation of the peroxyl radical is a reversible process, and its rate depends on the stability of the reformed carbon-centered radical. nih.gov While generally slower than the forward reaction, under certain conditions, it can compete with the hydrogen abstraction step that forms the hydroperoxide product, thereby influencing the distribution of isomeric hydroperoxides. nih.gov
Alkoxyl radicals, formed from the homolytic cleavage of the O-O bond of the hydroperoxide, have short lifetimes and can rapidly isomerize to carbon-centered epoxyallylic radicals. tandfonline.com These epoxyallylic radicals can then lead to the formation of various epoxy hydroperoxides, epoxy alcohols, and epoxy ketones. tandfonline.com A proposed pseudo-symmetrical diepoxy radical intermediate has been suggested in the fragmentation pathways leading to aldehydic products and epoxy-ketones from both 9- and 13-hydroperoxides of linoleic acid. tandfonline.com
Enzymatic synthesis pathways
The enzymatic synthesis of this compound is primarily catalyzed by lipoxygenases (LOXs), a class of non-heme iron-containing dioxygenases. mdpi.comrsc.organnualreviews.org These enzymes catalyze the regio- and stereoselective hydroperoxidation of polyunsaturated fatty acids (PUFAs) that contain a (1Z,4Z)-pentadiene system, such as linoleic acid. mdpi.commdpi.com
Lipoxygenase-catalyzed hydroperoxidation of polyunsaturated fatty acids
Lipoxygenases initiate the reaction by abstracting a hydrogen atom from the bis-allylic methylene (B1212753) group (C-11 in linoleic acid). mdpi.commdpi.com This is often the rate-limiting step and occurs via a proton-coupled electron transfer (PCET) mechanism. mdpi.com Molecular oxygen then inserts into the resulting delocalized radical in an antarafacial manner, meaning the oxygen adds to the opposite face of the double bond from where the hydrogen was abstracted. mdpi.commdpi.com This leads to the formation of a conjugated diene hydroperoxide. annualreviews.org
The general reaction catalyzed by lipoxygenases involves the addition of molecular oxygen across the cis,cis-1,4-pentadiene system of the fatty acid. annualreviews.org This results in a hydroperoxide product with a cis,trans conjugated double bond system due to a double bond migration during the catalytic cycle. annualreviews.org
Regiospecificity and stereospecificity of enzyme activity
Lipoxygenases exhibit remarkable regio- and stereospecificity, meaning they control both the position and the stereochemistry of the oxygen insertion. mdpi.comrsc.org In plants, depending on the specific lipoxygenase isozyme, either the 9R, 9S, or 13S-hydroperoxide of linoleic acid is formed. mdpi.com Plant LOXs are generally classified as 9-LOXs or 13-LOXs based on the carbon atom of linoleic acid where oxygenation occurs. mdpi.com For example, soybean lipoxygenase-1 (SLO-1) predominantly produces the 13S-hydroperoxide of linoleic acid, while other isozymes can produce a mixture of 9- and 13-hydroperoxides. annualreviews.orgacs.org
The stereocontrol of lipoxygenases is linked to the position of oxygenation. nih.gov After the initial hydrogen abstraction, antarafacial oxygenation at either end of the activated pentadiene system leads to different regio- and stereoisomers. nih.gov For instance, with arachidonic acid as a substrate, this can result in an 8S or a 12R product. nih.gov Most lipoxygenases produce (S)-hydroperoxides. The stereospecific abstraction of the pro-S hydrogen from the bis-allylic methylene group is the rate-determining step in the reaction.
The regiospecificity of some lipoxygenases can be influenced by factors such as pH. For instance, rice seed lipoxygenase-2 (RSL-2) catalyzes the oxygenation of arachidonic acid to a mixture of 5(S)-HPETE and 15(S)-HPETE, and the ratio of these products is pH-dependent. nih.gov At pH 6.7, the ratio is nearly equal, but at pH 9.8, the formation of 15(S)-HPETE is strongly favored. nih.gov This suggests a pH-dependent orientation of the substrate within the active site. nih.gov
Role of enzyme active site architecture in product determination
The three-dimensional structure of the lipoxygenase active site plays a crucial role in determining the regio- and stereospecificity of the reaction. The active site is a U-shaped channel lined with hydrophobic amino acids that accommodates the fatty acid substrate. bohrium.combiorxiv.org The depth of this cavity and the orientation of the fatty acid (head-to-tail) within it are key determinants of the product outcome. nih.gov
Specific amino acid residues within the active site have been identified as being critical for controlling specificity. A single amino acid residue, conserved as an alanine (B10760859) in S-lipoxygenases and a glycine (B1666218) in R-lipoxygenases, is a primary determinant of stereocontrol. nih.gov The alanine residue favors oxygenation at the end of the reactive pentadiene that is deeper in the substrate-binding pocket, resulting in S stereochemistry. nih.gov Conversely, a glycine at this position promotes oxygenation at the proximal end, leading to R stereochemistry. nih.gov
Mutations of specific residues can alter the enzyme's specificity. For example, a single-point mutation (L434F) in 8-lipoxygenase can flip its regiospecificity, leading to a mixture of 8R- and 12S-hydroperoxides from arachidonic acid. rsc.orgrsc.org The conformation of the mutated phenylalanine residue can either shield or expose different carbon centers of the substrate to oxygen, thereby influencing the product ratio. rsc.orgrsc.org The positioning of the fatty acid within the active site, controlled by interactions with specific amino acid side chains, ensures that the correct pentadiene is aligned with the catalytic non-heme iron for hydrogen abstraction and subsequent oxygenation. bohrium.comnih.gov
Peroxidase-mediated co-oxidation processes
This compound can also be formed through peroxidase-mediated co-oxidation. In this process, the hydroperoxidase activity of enzymes like lipoxygenase can lead to the oxidative decomposition of other molecules, such as phenolic compounds, in the presence of hydroperoxides like hydrogen peroxide or linoleic acid hydroperoxide. acs.org For example, myoglobin, in the presence of hydrogen peroxide, can catalyze the oxidation of linoleic acid, favoring the formation of 9-hydroperoxyoctadecadienoic acid (9-HODE) over 13-HODE, with 9(S)-HODE being the major product. nih.gov This contrasts with the product distribution typically seen with lipoxygenase-catalyzed reactions. nih.gov The products of peroxidase-mediated co-oxidation often exhibit decreased stereoselectivity compared to direct enzymatic hydroperoxidation. nih.gov
Formation in specific enzymatic systems (e.g., yeast mitochondria, plant lipoxygenases)
This compound are formed in various specific biological systems. In plants, lipoxygenases are widespread and play roles in various physiological processes, including defense and signaling. mdpi.comnih.gov The lipoxygenase pathway in higher plants is a key metabolic route that converts polyunsaturated fatty acids like linoleic acid into a range of bioactive compounds, starting with the formation of hydroperoxides. mdpi.com Plant lipoxygenases are found in various tissues and their activity can be induced by stresses such as pathogen attack or wounding. nih.govresearchgate.net
In the yeast Saccharomyces cerevisiae, linoleic acid hydroperoxide (LoaOOH) is toxic, and the organism has developed adaptive responses to it. nih.govoup.com While yeast primarily synthesizes monounsaturated fatty acids, they can incorporate polyunsaturated fatty acids from their environment into their membranes. nih.gov Mitochondria appear to be a significant source and target of oxidative stress induced by agents like lead, which can lead to the formation of reactive oxygen species and subsequent lipid peroxidation. core.ac.uk The resistance of yeast mutants lacking mitochondrial DNA (ρ⁰) to linoleic acid hydroperoxide suggests a role for mitochondrial respiratory processes in sensitivity to this compound. nih.govcore.ac.uk The proteomic response of yeast to LoaOOH involves the upregulation of oxidative stress response systems, indicating the importance of detoxification pathways for these hydroperoxides. oup.com
Singlet oxygenation pathways
This compound can be formed through a non-radical pathway involving the direct reaction of singlet oxygen (¹O₂) with linoleic acid. wur.nl This process, known as a Type II photo-oxidation, is distinct from free-radical autoxidation and produces a different profile of hydroperoxide isomers. wur.nlannualreviews.org Singlet oxygen is a highly reactive form of oxygen that can be generated in the presence of a photosensitizer (like chlorophyll (B73375) or riboflavin) and light. psu.edumdpi.com
The reaction proceeds via an "ene" addition mechanism, where the singlet oxygen attacks one of the double bonds in the linoleic acid molecule. researchgate.net For linoleic acid, which has double bonds at the C-9 and C-12 positions, singlet oxygen can attack the carbons at either end of these bonds. annualreviews.org This results in the formation of four main hydroperoxide isomers:
9-hydroperoxyoctadecadienoic acid (9-HPODE)
10-hydroperoxyoctadecadienoic acid (10-HPODE)
12-hydroperoxyoctadecadienoic acid (12-HPODE)
13-hydroperoxyoctadecadienoic acid (13-HPODE)
While 9-HPODE and 13-HPODE are also major products of free-radical autoxidation, the formation of 10-HPODE and 12-HPODE is specific to the singlet oxygen pathway. mdpi.com Therefore, the presence of these non-conjugated diene hydroperoxides serves as a marker for singlet oxygen-mediated oxidation. annualreviews.orgmdpi.com The reaction of hypochlorous acid (HOCl) with linoleic acid hydroperoxide can also generate singlet oxygen, particularly at physiological pH. pnas.org
Factors influencing hydroperoxide formation kinetics
The rate at which this compound are formed is not constant; it is significantly influenced by a range of environmental and chemical factors.
The availability of oxygen is a critical factor in the kinetics of hydroperoxide formation. The relationship between oxygen partial pressure (pO₂) and the oxidation rate is complex. At very low oxygen concentrations, the rate of lipid oxidation is directly proportional to the pO₂. However, as the oxygen pressure increases, the reaction rate becomes independent of the oxygen concentration. This explains why reducing the oxygen level in a product's headspace from 2% to 1% can slow oxidation more effectively than a reduction from 21% to 2%. researchgate.net
Studies on low-density lipoprotein (LDL) oxidation have shown that the rate of hydroperoxide formation is significantly lower at low, physiological pO₂ (e.g., 2.5%) compared to ambient pO₂ (e.g., 21%). nih.gov In some systems, malondialdehyde (a secondary oxidation product) production was minimal at oxygen tensions below 10 mmHg, increased sharply between 10 and 50 mmHg, and then plateaued at around 100 mmHg. purdue.edu
Temperature has a profound effect on the rate of linolein hydroperoxide formation. As with most chemical reactions, increasing the temperature generally accelerates the rate of oxidation. analis.com.my However, high temperatures also increase the rate of hydroperoxide decomposition into secondary oxidation products like aldehydes and ketones. analis.com.mynih.gov For instance, incubating free linoleic acid at 40°C led to an increase in 9- and 13-HPODE over 24 hours, but at 180°C, the degradation of these hydroperoxides was faster than their formation, leading to a net loss. nih.gov
The pH of the system can also influence hydroperoxide formation, often by affecting the activity of catalysts or reactants. For example, the generation of singlet oxygen from the reaction of linoleic acid hydroperoxide with hypochlorous acid (HOCl) is pH-dependent. pnas.org The reaction is favored at pH levels around the pKa of HOCl (7.4), suggesting the anionic form of HOCl is a key participant. pnas.org In enzymatic reactions, such as those catalyzed by lipoxygenase, pH is a critical parameter for determining both the reaction rate and the specific isomers of hydroperoxides that are produced. nih.govmdpi.com
| Temperature | Time | Observation | Source |
|---|---|---|---|
| 40°C | 24 hours | Concentrations of 9- and 13-HpODE increased significantly. | nih.gov |
| 99°C | 8 hours | A 1.5-fold rise in 13-HpODE was observed. | nih.gov |
| 99°C | 24 hours | 13-HpODE concentration declined below the initial level. | nih.gov |
| 180°C | 4-24 hours | Resulted in a complete loss of 9- and 13-HpODE regioisomers. | nih.gov |
The kinetics of linolein hydroperoxide formation are heavily influenced by the presence of pro-oxidants and antioxidants. wur.nlnih.gov
Pro-oxidants are substances that accelerate lipid oxidation. Transition metals like iron and copper are potent pro-oxidants. analis.com.my They can catalyze the decomposition of pre-existing lipid hydroperoxides into highly reactive radicals, such as alkoxyl and peroxyl radicals, which then initiate and propagate the oxidation chain reaction, leading to the formation of more hydroperoxides. analis.com.mybohrium.com Heme compounds can also catalyze the decomposition of linoleic acid hydroperoxide. nih.gov
Antioxidants are compounds that inhibit or delay oxidation. They can act through various mechanisms. analis.com.my
Chain-breaking antioxidants , such as tocopherols (B72186) (Vitamin E), donate a hydrogen atom to peroxyl radicals, converting them into less reactive hydroperoxides and terminating the chain reaction. nih.gov
Quenchers , like carotenoids and tocopherols, can deactivate singlet oxygen, preventing it from reacting with linoleic acid in the first place. annualreviews.org
Metal chelators can bind transition metal ions, preventing them from participating in the catalytic decomposition of hydroperoxides.
The effectiveness of an antioxidant can depend on the specific conditions. For example, low concentrations of ascorbic acid (Vitamin C) have been shown to drastically reduce LDL oxidation and prevent lipid hydroperoxide formation for extended periods. nih.gov The combination of different antioxidants can sometimes lead to synergistic effects. researchgate.net
| Antioxidant | Condition | Effect on Lipid Peroxidation | Source |
|---|---|---|---|
| α-Tocopherol (5-fold increase) | High pO₂ (21%) | Increased lag phase by 45% (from 58 to 84 min). | nih.gov |
| α-Tocopherol (5-fold increase) | Low pO₂ (2.5%) | Reduced initial hydroperoxide formation rate by 52%. | nih.gov |
| β-Carotene (6-fold increase) | High or Low pO₂ | Did not inhibit LDL oxidation. | nih.gov |
| Ascorbic Acid (30 µM) | High pO₂ (21%) | Increased lag phase by >7-fold (from 46 to >360 min). | nih.gov |
| Ascorbic Acid (30 µM) | Low pO₂ (2.5%) | No detectable lipid hydroperoxides for at least 6 hours. | nih.gov |
Advanced Analytical Strategies for Characterizing Linolein Hydroperoxides
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of complex mixtures of linolein (B12465316) hydroperoxides. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most powerful tools employed, each offering distinct advantages for resolving the different types of isomers.
HPLC is a premier technique for analyzing thermally labile and nonvolatile compounds like linolein hydroperoxides without requiring derivatization. mdpi.com The separation can be tailored by selecting different stationary and mobile phases to target specific analytical goals, from profiling product classes to resolving individual isomers. mdpi.com
Normal-phase HPLC (NP-HPLC) is highly effective for separating the positional isomers of this compound, such as the 9-hydroperoxy-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-octadecadienoic acid (13-HPODE) isomers. mdpi.comnih.gov The separation mechanism is based on the differential polarity of the isomers. Using a polar stationary phase, typically silica (B1680970) gel, and a non-polar mobile phase, subtle differences in the polarity imparted by the hydroperoxyl group's position allow for their resolution. mdpi.comaocs.org For instance, mono-hydroperoxides of trilinolein (B126924) have been successfully separated into their various positional isomers using a silica column. mdpi.com
Table 1: NP-HPLC Conditions for Linolein Hydroperoxide Isomer Separation
| Stationary Phase | Mobile Phase Example | Isomers Separated |
|---|---|---|
| Silica Gel (5 µm) | Hexane-isopropanol | Positional isomers of trilinolein mono-hydroperoxides mdpi.com |
Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. While it provides less detailed resolution of positional and geometric isomers compared to NP-HPLC, it is exceptionally useful for the general profiling of hydroperoxides. dss.go.th RP-HPLC effectively separates this compound into classes based on the degree of oxidation (e.g., mono-, bis-, and tris-hydroperoxides) and the partition number of the parent triglyceride. mdpi.comdss.go.th This mode is widely used for quantifying total hydroperoxides and for initial sample cleanup before more detailed analysis. taylorfrancis.comtandfonline.com A common setup involves a C18 (octadecylsilyl) stationary phase with a polar mobile phase, such as an acetonitrile/water gradient. tandfonline.comresearchgate.net
Table 2: RP-HPLC Conditions for General Profiling of this compound
| Stationary Phase | Mobile Phase Example | Application |
|---|---|---|
| Octyl-bonded silica (C8) | Water/acetonitrile/methanol gradient | Simultaneous separation of fatty acid hydroperoxides, phosphatidylcholine hydroperoxides, and neutral lipid hydroperoxides tandfonline.com |
| Octadecylsilyl (C18) | Acetonitrile/water | General profiling and quantification of hydroperoxide classes mdpi.comresearchgate.net |
Enzymatic oxidation of linoleic acid is stereospecific, producing specific enantiomers (R or S forms) of hydroperoxides. In contrast, autoxidation typically yields a racemic mixture (equal amounts of R and S enantiomers). Chiral-phase HPLC (CP-HPLC) is the definitive method for resolving these enantiomers, providing crucial information about the origin of the oxidation. aocs.orgrsc.org This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. rsc.org Often, the hydroperoxides are first reduced to their more stable hydroxy derivatives before analysis. aocs.org A Pirkle-type aromatic chiral phase has been shown to consistently elute S-hydroperoxy fatty acids before their corresponding R-stereoisomers. diva-portal.org
Table 3: Chiral-Phase HPLC for Enantiomeric Resolution
| Chiral Stationary Phase (CSP) | Mobile Phase Example | Analyte Form | Elution Order Example |
|---|---|---|---|
| Dinitrophenylglycine (DNBPG) | Hexane-isopropanol (99.5:0.5, v/v) | Reduced hydroperoxide derivatives (hydroxy fatty acids) aocs.org | S-enantiomers typically elute before R-enantiomers aocs.org |
An alternative approach involves derivatizing the racemic hydroperoxides with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral HPLC column. nih.gov
Gas chromatography offers high resolution and sensitivity, but its application to this compound is complicated by their low volatility and thermal instability, which can cause them to decompose at the high temperatures used in GC injectors and columns. nih.govresearchgate.net Therefore, derivatization to form more volatile and thermally stable compounds is a mandatory prerequisite for GC analysis. mdpi.commdpi.com
Two primary derivatization strategies are employed for the GC analysis of this compound: silylation and a combination of reduction followed by derivatization. researchgate.netresearchgate.net
Silylation: This is a common strategy that involves replacing the active hydrogen of the hydroperoxy group (-OOH) with a trimethylsilyl (B98337) (TMS) group. gcms.cz This conversion to a trimethylsilylperoxy derivative significantly increases thermal stability and volatility. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. mdpi.com The resulting TMS-derivatized hydroperoxides can then be chromatographed and detected, often by mass spectrometry (MS). researchgate.net
Reduction and Derivatization: An alternative and widely used method is to first reduce the unstable hydroperoxide group to a more stable hydroxyl group (-OH) using a reducing agent like sodium borohydride (B1222165) or triphenylphosphine. mdpi.comresearchgate.net The resulting hydroxy fatty acid is more thermally stable than the hydroperoxide. This hydroxy derivative is then typically silylated to increase its volatility for GC-MS analysis. ru.nl A more advanced strategy involves reducing the hydroperoxides to hydroxy fatty acids, which are then derivatized with an enantiopure reagent, such as (S)-ibuprofen. wur.nl This creates diastereomeric esters that can be separated and quantified on a standard achiral GC column, allowing for the determination of the enantiomeric excess and thus providing information on the enzymatic contribution to oxidation. wur.nl
Table 4: Derivatization Strategies for GC Analysis of this compound
| Strategy | Reagent(s) | Purpose | Resulting Derivative |
|---|---|---|---|
| Silylation | BSTFA, MSTFA | Increase thermal stability and volatility of the hydroperoxide researchgate.netmdpi.com | Trimethylsilylperoxy derivative researchgate.net |
| Reduction followed by Silylation | 1. Sodium Borohydride2. Silylating agent (e.g., BSTFA) | Convert unstable hydroperoxide to stable alcohol, then increase volatility mdpi.comru.nl | Trimethylsilyl ether of the hydroxy fatty acid ru.nl |
Reversed-phase HPLC for general profiling
Gas Chromatography (GC) with derivatization
Mass Spectrometry (MS)-based identification and quantification
Mass spectrometry has become an indispensable tool for the analysis of this compound due to its high sensitivity, selectivity, and ability to provide structural information. Various ionization techniques and MS-based workflows have been developed to tackle the challenges associated with hydroperoxide analysis. mdpi.com
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile molecules like this compound. In ESI-MS, ions are generated directly from a liquid solution, minimizing thermal decomposition. For this compound, ESI is typically performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is readily formed. acs.org This allows for the direct analysis of these compounds with high sensitivity. acs.org
However, in-source fragmentation can occur even with ESI, yielding characteristic fragments that can aid in identification. nih.gov Studies have shown that ESI-MS can be used to identify not only the primary hydroperoxides but also their subsequent degradation products, providing insights into the entire oxidative cascade. researchgate.netnih.gov For instance, the analysis of the decomposition products of a phosphatidylcholine bearing the 9-hydroperoxide of linoleic acid revealed the formation of various aldehydic products. researchgate.net The technique's ability to analyze complex mixtures makes it valuable for studying lipid peroxidation in food and biological samples. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is particularly useful for the analysis of less polar and thermally stable compounds. wikipedia.org In the context of this compound, APCI-MS has proven to be a valuable technique, often providing complementary information to ESI-MS. usda.govnih.gov APCI typically involves gas-phase ion-molecule reactions and can generate both protonated molecules [M+H]⁺ and characteristic fragment ions. wikipedia.org
APCI-MS, especially when coupled with high-performance liquid chromatography (HPLC), allows for the separation and identification of various oxidation products, including hydroperoxides, hydroxides, and epoxides. usda.gov The fragmentation patterns observed in APCI-MS can provide information about the location of the hydroperoxy group on the fatty acid chain. usda.gov For instance, a method for identifying organic hydroperoxides using positive-ion APCI-MS/MS has been developed, which relies on the characteristic neutral loss from ammonium (B1175870) adducts of the molecular ions. copernicus.org
Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for the structural elucidation of complex molecules, including linolein hydroperoxide isomers. wikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ of a linolein hydroperoxide) is selected and then fragmented by collision-induced dissociation (CID) or other methods. The resulting product ions are then analyzed, providing a fragmentation spectrum that is characteristic of the precursor ion's structure. wikipedia.org
For this compound, MS/MS is crucial for distinguishing between positional isomers (e.g., 9-HPODE and 13-HPODE). acs.orgnih.gov The fragmentation patterns can reveal the location of the hydroperoxy group. acs.orgnih.gov For example, the presence of alkali metals, particularly sodium, during MS/MS analysis can promote specific fragmentation pathways that yield structure-diagnostic ions. acs.orgnih.gov The collision-induced dissociation of sodiated hydroperoxyoctadecadienoic acid (HPODE) isomers yields unique fragment ions that are highly useful in identifying the position of the hydroperoxy group. acs.orgnih.gov This method can even be applied without prior chromatographic separation. nih.gov
| Precursor Ion | Key Fragment Ions (m/z) | Structural Information |
| [13-HPODE + Na]⁺ | Neutral loss of 88 Da | Indicates fragmentation of the hydroperoxy group at the C-13 position. nih.gov |
| [9-HPODE + Na]⁺ | Characteristic fragment ions | Allows for differentiation from the 13-isomer. |
| [M-H]⁻ from 5-HPETE | 129, 203 | Indicative of the hydroperoxide position at C-5. acs.org |
| [M-H]⁻ from 12-HPETE | 153, 179 | Indicative of the hydroperoxide position at C-12. acs.org |
| [M-H]⁻ from 15-HPETE | 113, 219 | Indicative of the hydroperoxide position at C-15. acs.org |
This table provides examples of how tandem mass spectrometry can be used to identify the position of hydroperoxide groups in different lipid hydroperoxides.
High-resolution accurate mass spectrometry (HRAMS) provides highly precise mass measurements, often to four decimal places or better. azolifesciences.comavantiresearch.com This capability is essential for determining the elemental composition of unknown compounds and for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions). avantiresearch.comthermofisher.com
In the analysis of this compound, HRAMS is critical for confirming the identity of the detected species and for differentiating them from other oxidation products that may have very similar masses. azolifesciences.comavantiresearch.com The high resolving power of HRAMS instruments, such as Orbitrap and TOF analyzers, allows for the separation of closely related ions that would be indistinguishable with low-resolution mass spectrometers. thermofisher.comthermofisher.com This is particularly important in complex biological or food matrices where a multitude of compounds are present. thermofisher.com HRAMS, often coupled with liquid chromatography, enables the confident identification and quantification of this compound and their metabolites. mdpi.com
Lipidomics aims to comprehensively analyze the entire lipid profile (the lipidome) of a cell, tissue, or organism. Both targeted and untargeted lipidomics workflows are employed for the analysis of this compound. thermofisher.comallumiqs.com
Targeted lipidomics , on the other hand, focuses on the precise and accurate quantification of a specific, predefined set of lipids, such as known linolein hydroperoxide isomers. lcms.cz This approach is hypothesis-driven and is often used to validate findings from untargeted studies or to monitor specific metabolic pathways. chromatographyonline.com Targeted methods often use tandem mass spectrometry in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity. lcms.cz
| Workflow Type | Goal | Typical MS Technique | Key Advantage |
| Untargeted | Comprehensive profiling of all detectable lipids. | HRAMS (e.g., Orbitrap, TOF) | Discovery of novel biomarkers and pathways. thermofisher.com |
| Targeted | Accurate quantification of specific, known lipids. | Tandem MS (e.g., Triple Quadrupole) | High sensitivity and specificity for hypothesis testing. lcms.cz |
This table compares targeted and untargeted lipidomics workflows for the analysis of hydroperoxides.
High-resolution accurate mass spectrometry (HRAMS)
Spectroscopic characterization methods
While mass spectrometry is a dominant technique, spectroscopic methods also play a significant role in the characterization of this compound. These methods provide complementary information about the structure and concentration of these compounds.
One of the most common spectroscopic methods for detecting this compound is UV-Vis spectroscopy . This compound with a conjugated diene system, such as the 9- and 13-isomers, exhibit a characteristic absorption maximum at approximately 234 nm. tandfonline.com This property is widely used to monitor the formation of hydroperoxides during lipid oxidation. tandfonline.com
Infrared (IR) spectroscopy can also be used to identify the hydroperoxide functional group (-OOH). The O-O stretching vibration appears in a specific region of the IR spectrum, allowing for the detection of hydroperoxides. researchgate.net For example, the concentration of hydroperoxide groups in linoleic acid samples can be determined by measuring the height of the absorption peak at the characteristic wavelength. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules. ¹H NMR and ¹³C NMR can be used to characterize the structure of this compound, including the position and stereochemistry of the hydroperoxy group. mdpi.com While less sensitive than mass spectrometry, NMR is a powerful tool for the unambiguous structural elucidation of purified hydroperoxide isomers. mdpi.com
Finally, chemiluminescence techniques can be used for the sensitive detection of lipid hydroperoxides. The decomposition of lipid hydroperoxides can generate electronically excited species that emit light (chemiluminescence). capes.gov.brnih.gov This phenomenon, particularly the dimol emission of singlet oxygen, can be measured to quantify the presence of hydroperoxides. capes.gov.brnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of this compound in solution. mdpi.com It allows for the identification and quantification of various isomers without the need for extensive separation or derivatization. mdpi.comresearchgate.net
¹H-NMR and ¹³C-NMR are fundamental for the structural confirmation of this compound.
¹H-NMR: The ¹H-NMR spectrum provides highly diagnostic signals for the protons in the vicinity of the hydroperoxide group and the conjugated diene system. The olefinic protons of the conjugated double bonds typically appear in the range of 5.27 to 6.34 ppm. researchgate.net Specifically, the "inner" protons of the conjugated diene system are deshielded compared to the "outer" protons. For instance, in hydroperoxides derived from linoleic acid, the H-11 and H-10 protons resonate at approximately 6.48 ppm and 5.97 ppm, respectively, while the H-12 and H-9 protons are found at around 5.67 ppm and 5.43 ppm. mdpi.com The hydroperoxide proton (-OOH) itself gives a characteristic signal that can be confirmed by its disappearance after adding D₂O to the sample. nih.gov
¹³C-NMR: In ¹³C-NMR spectra, the carbon atom attached to the hydroperoxy group (C-OOH) exhibits a characteristic chemical shift in the range of 82 to 88 ppm. nih.gov The olefinic carbons of the conjugated diene system resonate between approximately 124 and 134 ppm. mdpi.com The specific chemical shifts of these carbons can help in identifying the positional isomers (e.g., 9-hydroperoxide vs. 13-hydroperoxide) of this compound. researchgate.netresearchgate.net
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) for Linolein Hydroperoxide Moieties
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH(OOH)- | Variable, often deshielded | 82 - 88 |
| -OOH | Variable, exchangeable with D₂O | - |
| Conjugated Diene Protons | 5.3 - 6.5 | - |
| Conjugated Diene Carbons | - | 124 - 134 |
Note: Specific chemical shifts can vary based on the solvent, temperature, and specific isomeric form.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity of atoms within the linolein hydroperoxide molecule.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) J-couplings. sdsu.edu It is used to trace the network of coupled protons, confirming the sequence of protons in the fatty acid chain and within the conjugated diene system. researchgate.netunisa.it
HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear correlation experiment that shows correlations between protons and the carbons they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com HSQC is crucial for assigning the protonated carbons in the ¹³C-NMR spectrum, such as identifying the specific carbon atom bearing the hydroperoxide group by correlating it to its attached proton. researchgate.netunisa.it
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com HMBC is vital for piecing together the molecular structure by connecting different fragments. For example, it can show correlations from the olefinic protons to various carbons in the conjugated system or from the protons on carbons adjacent to the hydroperoxide group to the hydroperoxide-bearing carbon, thus confirming the position of the -OOH group. nih.govresearchgate.net For instance, an HMBC experiment can reveal connectivities between the C-O-O-H carbon (around δ 87.5 ppm) and protons of nearby methyl or methylene (B1212753) groups, confirming the location of the hydroperoxide. nih.gov
1H-NMR and 13C-NMR for structural confirmation
Fourier-Transform Infrared (FTIR) spectroscopy for hydroperoxide functional group detection
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive method used to identify specific functional groups within a molecule. For this compound, FTIR is particularly useful for detecting the characteristic vibrations of the hydroperoxide (-OOH) moiety. aensiweb.comlew.ro
The key vibrational band for the hydroperoxide group is the O-H stretching vibration, which appears in the spectral region of 3400-3600 cm⁻¹. mdpi.com More specifically, unbounded hydroperoxide groups show a sharp absorption band around 3550 cm⁻¹, while hydrogen-bonded or associated hydroperoxides exhibit a broader band at lower wavenumbers, often around 3473 cm⁻¹. lew.ro The intensity of this hydroperoxide absorption band is proportional to the concentration of hydroperoxides, allowing FTIR to be used for quantitative analysis as an alternative to traditional methods like peroxide value titration. aensiweb.commdpi.com Additionally, changes in the region around 910-1000 cm⁻¹ can indicate cis-, trans-isomerization and the formation of conjugated dienes. lew.ro
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| -OOH (unbounded) | O-H stretch | ~3550 |
| -OOH (bounded) | O-H stretch | ~3473 |
| Conjugated C=C | C=C stretch | ~1600-1650 |
| trans C-H bend | C-H out-of-plane bend | ~970 |
Source: Data compiled from scientific literature. lew.romdpi.com
Ultraviolet-Visible (UV-Vis) spectrophotometry for conjugated diene hydroperoxides
The formation of hydroperoxides from linolein involves the rearrangement of double bonds, leading to the creation of a conjugated diene system. This structural feature provides a convenient handle for detection and quantification using Ultraviolet-Visible (UV-Vis) spectrophotometry. dss.go.th
Lipid hydroperoxides containing conjugated diene structures exhibit a characteristic strong absorption maximum in the UV region, typically between 230 and 235 nm. mdpi.commdpi.comnih.gov The most commonly cited wavelength for quantification is 233-234 nm. researchgate.netjst.go.jp The absorbance at this wavelength is directly proportional to the concentration of conjugated diene hydroperoxides, a principle that forms the basis of a widely used method for monitoring the primary stages of lipid oxidation. researchgate.netnih.gov The concentration can be calculated using the Beer-Lambert law and a molar absorption coefficient, which for conjugated diene structures is approximately 2.5 x 10⁴ L/(mol·cm). jst.go.jp
Chemiluminescence and spectrophotometric assays
Beyond direct spectroscopic identification, various assays based on chemiluminescence and spectrophotometry are employed for the sensitive detection and quantification of this compound. These methods rely on chemical reactions that produce a light-emitting or colored compound in proportion to the amount of hydroperoxide present.
Chemiluminescence assays offer high sensitivity for detecting lipid hydroperoxides, even at picomole levels. tandfonline.comoup.com These assays are based on the principle that hydroperoxides can oxidize a substrate, such as luminol, in the presence of a catalyst (e.g., cytochrome c, microperoxidase, or other heme compounds), resulting in the emission of light. tandfonline.comnih.govnih.gov The intensity of the emitted light is a function of the hydroperoxide concentration. nih.gov The high sensitivity of these methods makes them excellent for studying the initial stages of lipid peroxidation. mdpi.com
Ferrous oxidation-xylenol orange (FOX) assay optimization
The Ferrous Oxidation-Xylenol Orange (FOX) assay is a widely used spectrophotometric method for quantifying lipid hydroperoxides. The fundamental reaction involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the hydroperoxides in an acidic medium. The resulting Fe³⁺ ions then form a colored complex with the dye xylenol orange, which can be measured spectrophotometrically. mdpi.comnih.govcanada.ca The Fe³⁺-xylenol orange complex typically exhibits a maximum absorbance between 550 and 580 nm. ubaya.ac.id
Optimization of the FOX assay is crucial for accuracy and sensitivity. Key considerations include:
Reagent Concentration: Adjusting the concentration of perchloric acid in the xylenol orange reagent can expand the linear detection range of the assay. ubaya.ac.id
Solvent System: The choice of solvent for extracting lipids and running the assay is critical. An 80:20 ethanol/water solution has been found to be effective for plant tissue extracts. canada.ca
Incubation Time: The optimal incubation time for the reaction must be determined for each type of sample, as there can be some oxidation of the sample extract during the incubation itself. acs.org
Interfering Substances: The presence of antioxidants, such as butylated hydroxytoluene (BHT), should be avoided during the incubation step as they can interfere with the reaction by stabilizing radicals and reducing the formation of Fe³⁺, leading to underestimated hydroperoxide values. acs.org
Specificity and Validation: The FOX assay is highly specific for hydroperoxides and can measure concentrations as low as 5 µM. nih.govcanada.ca Its results have been validated against other methods, including liquid chromatography-mass spectrometry. nih.govacs.org The method is valued for its ability to measure initial oxidation events, making it physiologically relevant for detecting early membrane stress. canada.caacs.org
Iodometric titration
Iodometric titration is a classical and widely adopted chemical method for determining the total hydroperoxide content in a sample, often expressed as the Peroxide Value (PV). thesciencenotes.com The PV is a measure of all peroxide and hydroperoxide compounds present, which are initial products formed when lipids are exposed to oxygen. vitas.no The principle of this method is based on the oxidation of an excess of potassium iodide (KI) by the hydroperoxides in an acidic medium. mdpi.com The linolein hydroperoxide (LOOH) reacts with the iodide ion (I⁻) to produce iodine (I₂). mdpi.com
The fundamental reaction is as follows: LOOH + 2H⁺ + 2I⁻ → LOH (Linolein alcohol) + H₂O + I₂
The amount of iodine liberated is directly proportional to the quantity of hydroperoxides in the sample. vitas.no This liberated iodine is then quantified by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution. vitas.nomt.com A starch solution is typically used as an indicator; it forms a deep blue-black complex with iodine. thesciencenotes.commdpi.com The endpoint of the titration is reached when the blue color disappears as the last of the iodine is converted back to iodide ions by the thiosulfate. vitas.no
The titration reaction is: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆ (Sodium tetrathionate)
Standardized procedures, such as those from ISO 3960, specify parameters like sample mass and solvent systems (e.g., isooctane (B107328) and glacial acetic acid) to ensure consistency, as the determination can be a highly empirical procedure. iteh.ai The Peroxide Value is typically expressed in milliequivalents (meq) of active oxygen per kilogram of the sample. thesciencenotes.comiteh.ai While robust and simple, the method's accuracy can be influenced by factors like reaction time, temperature, and light. vitas.nomdpi.comntnu.no
Table 1: Key Components in the Iodometric Titration of this compound
| Component | Formula | Role in the Assay |
|---|---|---|
| Sample Solvent | e.g., Acetic acid:Isooctane | Dissolves the lipid sample containing this compound. iteh.ai |
| Potassium Iodide | KI | Acts as the source of iodide ions, which are oxidized by hydroperoxides to form iodine. mdpi.com |
| Sodium Thiosulfate | Na₂S₂O₃ | A standardized titrant that reduces the liberated iodine back to iodide ions. vitas.nomt.com |
Advanced sample preparation and extraction protocols
Effective sample preparation is paramount for the accurate analysis of this compound, as these molecules are often present in complex matrices and are susceptible to degradation. The goal is to isolate the hydroperoxides efficiently, remove interfering substances, and concentrate the analytes without inducing further oxidation or decomposition.
Solid-phase extraction (SPE) is a chromatographic technique widely used for sample clean-up and fractionation of lipids. mdpi.comresearchgate.net It utilizes a solid sorbent packed into a cartridge to selectively retain analytes from a liquid sample. aocs.org For this compound, SPE is used to separate them from the bulk of unoxidized triacylglycerols, free fatty acids, or other lipid classes that could interfere with analysis. mdpi.com
Optimization of an SPE protocol involves several critical steps:
Sorbent Selection: The choice of stationary phase is crucial. Normal-phase sorbents like silica gel separate lipids based on polarity. mdpi.com More polar compounds like hydroperoxides are retained more strongly than non-polar triacylglycerols. Aminopropyl-bonded silica is also effective for isolating free fatty acids and other polar lipids. aocs.orgmdpi.com Reversed-phase sorbents, such as octadecylsilyl (C18), separate compounds based on hydrophobicity and are used to extract lipids from aqueous samples. aocs.orgphenomenex.com
Conditioning and Loading: The cartridge is first conditioned with a solvent to activate the sorbent. The sample, dissolved in a non-polar solvent like hexane, is then loaded onto the column. mdpi.com
Washing: An intermediate-polarity solvent or solvent mixture (e.g., hexane/diethyl ether) is used to wash away less polar, interfering compounds (like unoxidized triacylglycerols) while the hydroperoxides remain bound to the sorbent. mdpi.com
Elution: Finally, a more polar solvent, such as diethyl ether, is used to elute the retained this compound for subsequent analysis. researchgate.net
A standard operating procedure for analyzing lipid hydroperoxides in serum using an automated SPE-LC-MS system highlighted the importance of optimizing variables such as sorbent type, wash volumes, and elution solvents to ensure accuracy and reproducibility, with validated precision below 13.2%. researchgate.netnih.gov
Table 3: Example of an Optimized SPE Protocol for Hydroperoxide Isolation
| Step | Solvents/Parameters | Purpose | Reference |
|---|---|---|---|
| Sorbent | Aminopropyl-silica (NH₂) | Retains polar compounds including hydroperoxides. | mdpi.com |
| Conditioning | n-Hexane | Prepares the sorbent for sample loading. | mdpi.com |
| Sample Loading | Sample dissolved in n-hexane | Applies the sample to the cartridge. | mdpi.com |
| Washing | n-Hexane/diethyl ether (87:13, v/v) | Removes non-polar interferences like triacylglycerols. | mdpi.com |
| Elution | n-Hexane/diethyl ether (40:60, v/v) | Recovers the hydroperoxide fraction. | mdpi.com |
Liquid-liquid extraction (LLE) is a fundamental separation technique that partitions compounds between two immiscible liquid phases based on their differential solubilities. agroparistech.frzinsser-analytic.com It is often the first step in isolating lipids from aqueous biological fluids or food matrices. nih.govphenomenex.com For instance, to extract lipid hydroperoxides from plasma, the sample might first be treated to hydrolyze esters, and the resulting fatty acid hydroperoxides are then extracted from the aqueous phase into an organic solvent like ethyl acetate. nih.gov
Key factors influencing LLE efficiency include the choice of solvent system, the solvent-to-sample volume ratio, pH, and the number of extraction cycles. nih.gov While simple and versatile, traditional LLE performed in a separatory funnel can be time-consuming, consume large volumes of organic solvents, and suffer from the formation of emulsions, which complicates phase separation and can lead to poor recovery. sigmaaldrich.com
To address these drawbacks, modern variations have been developed. Supported Liquid Extraction (SLE) replaces the separatory funnel with a cartridge containing a chemically inert, high-surface-area solid support. sigmaaldrich.com The aqueous sample is loaded onto the support, where it spreads into a thin film. A non-miscible organic solvent is then passed through the cartridge, extracting the lipophilic analytes without the vigorous shaking that causes emulsions. This approach offers higher reproducibility and recovery with lower solvent consumption. sigmaaldrich.com
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, which are thermally labile and may have poor ionization efficiency in mass spectrometry, derivatization is often essential for accurate quantification, particularly with GC-MS and LC-MS techniques. researchgate.netnih.gov
Common derivatization strategies include:
Reduction to Hydroxy Derivatives: The most common strategy involves the reduction of the unstable hydroperoxy group (–OOH) to its more stable corresponding hydroxy group (–OH). This is typically achieved using reagents like sodium borohydride or stannous chloride. The resulting stable hydroxy fatty acids can then be analyzed. wur.nl
Silylation for GC-MS: Following reduction, the stable hydroxy derivatives are often converted into trimethylsilyl (TMS) ethers using silylating agents. This step increases their volatility and thermal stability, making them suitable for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net
Esterification for GC-MS: For hydroperoxides present in triacylglycerols, an initial transmethylation step using a reagent like sodium methoxide (B1231860) (NaOMe) is performed to convert them into fatty acid methyl esters (FAMEs). nih.gov This is followed by reduction and derivatization as described above. Care must be taken, as some transmethylation reagents can cause significant losses of hydroperoxides. nih.gov
Labeling for LC-MS/MS: To enhance stability and ionization efficiency for liquid chromatography-mass spectrometry (LC-MS/MS), hydroperoxides can be derivatized. For example, a one-step reaction with 2-methoxypropene (B42093) (2-MxP) converts the hydroperoxide to a more stable derivative that shows improved ionization in positive mode, allowing for detection limits in the low picomole range. nih.gov
Table 4: Common Derivatization Strategies for Linolein Hydroperoxide Analysis
| Strategy | Reagent(s) | Purpose | Analytical Technique | Reference |
|---|---|---|---|---|
| Reduction & Silylation | 1. Sodium Borohydride (NaBH₄)2. Silylating Agent (e.g., BSTFA) | 1. Convert unstable -OOH to stable -OH.2. Increase volatility and thermal stability. | GC-MS | researchgate.netwur.nl |
| Transmethylation | Sodium Methoxide (NaOMe) | Convert triacylglycerol hydroperoxides to FAMEs for further analysis. | HPLC-UV, GC-MS | nih.gov |
| Chemical Labeling | 2-Methoxypropene (2-MxP) | Improve stability and ionization efficiency. | LC-MS/MS | nih.gov |
Reactivity Profiles and Degradation Pathways of Linolein Hydroperoxides
Decomposition mechanisms leading to secondary oxidation products
The decomposition of linolein (B12465316) hydroperoxides is a critical step in the lipid oxidation cascade, generating a diverse range of volatile and non-volatile secondary products. acs.orgamericanpharmaceuticalreview.com These reactions are often initiated by the cleavage of the hydroperoxide group, which can occur through several distinct pathways. aocs.org The specific products formed depend on the reaction conditions, such as temperature and the presence of catalysts like metal ions. acs.orgcdnsciencepub.com
The most common decomposition pathway for linolein hydroperoxides is the homolytic cleavage of the oxygen-oxygen (O-O) bond. mdpi.comresearchgate.net This bond is thermodynamically weak, making it susceptible to cleavage, which results in the formation of a highly reactive alkoxyl radical (LO·) and a hydroxyl radical (·OH). mdpi.comuva.nl This reaction can be catalyzed by transition metal ions or heme compounds. cdnsciencepub.comcore.ac.uk The generated alkoxyl radical is a key intermediate that can participate in a variety of subsequent reactions, propagating the lipid peroxidation chain. uva.nltandfonline.com
The formation of the alkoxyl radical from the hydroperoxide is a pivotal step that leads to the generation of numerous secondary oxidation products. aocs.org These radicals can abstract hydrogen atoms from other molecules, leading to the formation of hydroxy fatty acids, or they can undergo further fragmentation. uva.nlgsartor.org
Once formed, the alkoxyl radical can undergo β-scission, a fragmentation reaction that cleaves the carbon-carbon bonds adjacent to the oxygen-centered radical. researchgate.netuva.nl This process is a major source of volatile compounds, such as aldehydes and ketones, which are responsible for the characteristic off-flavors and odors associated with lipid rancidity. tue.nluva.nl
The specific volatile products generated depend on the position of the original hydroperoxide group on the linoleic acid chain and which C-C bond is cleaved. tue.nlresearchgate.net For example, the decomposition of 13-hydroperoxy-octadecadienoic acid (13-HPODE) can yield hexanal (B45976), while the decomposition of 9-hydroperoxy-octadecadienoic acid (9-HPODE) can lead to the formation of 2,4-decadienal. tue.nlacs.org The stability of the resulting radical fragments influences the preferred cleavage pathway. researchgate.net
Table 1: Major Volatile Compounds from Beta-Scission of this compound
| Precursor Hydroperoxide | Cleavage Site | Major Volatile Products |
|---|---|---|
| 9-hydroperoxide | C9-C10 | 2,4-Decadienal |
| C8-C9 | 3-Nonenal | |
| 13-hydroperoxide | C13-C14 | Hexanal |
| C12-C13 | Pentane |
This table is based on established fragmentation patterns of linolein hydroperoxide isomers.
In addition to fragmentation, the peroxyl radicals (LOO·) formed during linolein hydroperoxide decomposition can undergo intramolecular cyclization reactions. researchgate.net This is particularly prevalent in polyunsaturated fatty acids with three or more double bonds, but can also occur in linoleic acid, leading to the formation of cyclic peroxides and endoperoxides. researchgate.netgerli.com
These cyclization reactions involve the addition of the peroxyl radical to a nearby double bond within the same fatty acid molecule. researchgate.net The resulting cyclic structures can include five- or six-membered rings and can be further oxidized to form more complex products like hydroperoxy epidioxides. researchgate.netmdpi.com The formation of these cyclic compounds adds to the diversity of secondary oxidation products derived from this compound. gerli.com
While homolytic cleavage is the predominant pathway, this compound can also undergo heterolytic cleavage, particularly under acidic conditions. mdpi.comuu.nl This type of cleavage, also known as the Hock cleavage, involves the protonation of the hydroperoxide group followed by the cleavage of the O-O bond, leading to the formation of a carbocation and a water molecule. nih.gov The subsequent rearrangement and reaction with water can yield various products, including ketones and aldehydes. mdpi.com
Another possibility under certain conditions is the formation of peroxy acids. beilstein-journals.org However, the heterolytic cleavage pathway is generally considered less common than homolytic cleavage in the context of food lipid oxidation and biological systems. mdpi.com
Cyclization reactions and formation of cyclic peroxides and endoperoxides
Reactions with reducing agents and antioxidants
The reactivity of this compound is not limited to decomposition. They can also react with reducing agents and antioxidants, which can mitigate the damaging effects of lipid peroxidation. americanpharmaceuticalreview.comaocs.org These reactions typically involve the reduction of the hydroperoxide group to a more stable functional group. americanpharmaceuticalreview.com
Antioxidants play a crucial role in controlling lipid oxidation by scavenging free radicals and reducing hydroperoxides. nih.govmdpi.com Chain-breaking antioxidants, such as tocopherols (B72186), can donate a hydrogen atom to the peroxyl radical, thereby preventing it from propagating the chain reaction and forming a hydroperoxide. nih.gov Other antioxidants can act as reducing agents, directly converting hydroperoxides to less reactive species. americanpharmaceuticalreview.com
A significant reaction of this compound is their reduction to the corresponding hydroxy fatty acids (or hydroxyoctadecadienoic acids, HODEs). aocs.orgtandfonline.com This conversion can be mediated by various reducing agents, including certain enzymes and antioxidants. cdnsciencepub.comnih.gov For example, glutathione (B108866) peroxidases are enzymes that can catalyze the reduction of lipid hydroperoxides to their corresponding alcohols, using glutathione as the reducing substrate. acs.org
The resulting hydroxy fatty acids are more stable than the parent hydroperoxides and are considered important markers of lipid peroxidation in biological systems. gsartor.org The reduction of hydroperoxides to hydroxy derivatives is a key detoxification pathway, preventing the formation of highly reactive alkoxyl radicals and subsequent damaging reactions. gsartor.orgnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 13-hydroperoxy-octadecadienoic acid |
| 2,4-decadienal |
| 3-Nonenal |
| 9-hydroperoxy-octadecadienoic acid |
| Alkoxyl radical |
| Glutathione |
| Hexanal |
| Hydroxyoctadecadienoic acids |
| This compound |
| Pentane |
| Peroxy acids |
Antioxidant scavenging mechanisms (e.g., hydrogen atom transfer, electron transfer)
The neutralization of this compound and their derived peroxyl radicals by antioxidants is a critical process that mitigates oxidative damage. The primary mechanisms involved are hydrogen atom transfer (HAT) and various forms of electron transfer.
In the Hydrogen Atom Transfer (HAT) mechanism, an antioxidant molecule (A-H) donates a hydrogen atom to a lipid peroxyl radical (LOO•), effectively quenching the radical and terminating the lipid peroxidation chain reaction. This process is characteristic of many phenolic antioxidants, such as tocopherols (Vitamin E). The antioxidant itself becomes a radical (A•), but this resulting radical is significantly less reactive and more stable, often due to resonance delocalization, preventing it from propagating the oxidative chain. mdpi.com The efficacy of a HAT-based antioxidant is related to its bond dissociation enthalpy (BDE); a lower O-H BDE facilitates easier hydrogen donation. mdpi.com
Electron Transfer (ET) mechanisms are also crucial. A common pathway is the Proton-Coupled Electron Transfer (PCET) , where a proton and an electron are transferred in a single, concerted step. jst.go.jpnih.gov This mechanism is thermodynamically favorable for many aminic and phenolic antioxidants reacting with peroxyl radicals. nih.govresearchgate.net In this process, an electron moves from the highest occupied molecular orbital (HOMO) of the antioxidant to the lowest unoccupied molecular orbital (LUMO) of the peroxyl radical, while a proton is simultaneously transferred. nih.gov
Another variant is the Sequential Proton Loss Electron Transfer (SPLET) mechanism, which is more prevalent in polar solvents. This pathway involves the deprotonation of the antioxidant to form an anion, followed by the transfer of an electron to the radical species. Computational studies on hydroanthraquinones have shown that while HAT is dominant in lipidic (non-polar) environments, SPLET is the preferred pathway in aqueous (polar) media. rsc.org
The choice between these mechanisms is influenced by the antioxidant's structure, the solvent polarity, and the nature of the radical. jst.go.jprsc.org For instance, the catechol moiety found in flavonoids like quercetin (B1663063) and catechin (B1668976) is particularly effective at scavenging superoxide (B77818) radicals (which can be involved in the formation of this compound) via a concerted PCET mechanism. jst.go.jp
Interaction with transition metal ions
Transition metal ions, particularly those with variable redox states such as iron (Fe) and copper (Cu), are potent catalysts for the decomposition of this compound. cdnsciencepub.comutl.pt Even trace amounts of these metals can dramatically accelerate the breakdown of hydroperoxides into highly reactive radical species, thereby initiating and propagating lipid peroxidation. utl.ptpnas.org This catalytic activity is a primary reason why the presence of free metal ions is detrimental in lipid-rich systems like biological membranes and foods. utl.pt The interaction involves the metal ion cycling between its reduced and oxidized states, facilitating the homolytic cleavage of the hydroperoxide's peroxide bond (-O-O-). cdnsciencepub.comfrontiersin.org
Fenton-type and Haber-Weiss-type reactions
The metal-catalyzed decomposition of this compound (LOOH) is mechanistically explained by Fenton-type and Haber-Weiss-type reactions. These reactions, originally described for hydrogen peroxide (H₂O₂), are adapted for lipid hydroperoxides and are a major source of oxidative stress. nih.govresearchgate.net
A Fenton-type reaction involves the reaction of a reduced metal ion (e.g., Fe²⁺) with the hydroperoxide. This one-electron reduction cleaves the weak O-O bond, generating a lipid alkoxyl radical (LO•) and a hydroxide (B78521) ion, while the metal is oxidized (e.g., to Fe³⁺). frontiersin.orgnih.govnih.gov
LOOH + Fe²⁺ → LO• + OH⁻ + Fe³⁺
The Haber-Weiss-type reaction is the net reaction that regenerates the reduced metal ion, allowing it to participate in further Fenton-type reactions. In the biological context, a superoxide radical (O₂•⁻) can reduce the oxidized metal ion (e.g., Fe³⁺) back to its reduced state (Fe²⁺). nih.govresearchgate.net
O₂•⁻ + Fe³⁺ → O₂ + Fe²⁺
The combination of these reactions creates a catalytic cycle that continuously generates highly reactive alkoxyl and hydroxyl radicals, amplifying oxidative damage. frontiersin.orgnih.gov Other transition metals like copper (Cu⁺/Cu²⁺), cobalt, and nickel can also participate in these redox cycles. nih.gov
Metal-catalyzed decomposition pathways
The primary pathway for metal-catalyzed decomposition of this compound is the homolytic cleavage of the peroxide bond, which generates a lipid alkoxyl radical (LO•). pnas.orgcdnsciencepub.compnas.org This reaction is significantly faster with reduced metal ions (e.g., Fe²⁺) compared to oxidized ones (Fe³⁺). utl.pt
Once formed, the highly unstable alkoxyl radical can undergo several subsequent reactions:
β-scission: The radical can cleave on either side of the carbon bearing the oxygen. tandfonline.com This fragmentation breaks the carbon chain, yielding a variety of secondary products, including shorter-chain aldehydes and alkyl radicals. nih.govtandfonline.com For example, the decomposition of 13-hydroperoxide of linoleic acid can produce hexanal. tandfonline.com
Hydrogen Abstraction: The alkoxyl radical can abstract a hydrogen atom from a nearby molecule, such as another unsaturated fatty acid, to form a stable hydroxy derivative (LOH) and a new lipid radical (L•), thus propagating the chain reaction. nih.gov
Rearrangement and Cyclization: The radical can undergo intramolecular rearrangements, sometimes involving cyclization, to form various other products, including epoxy-ketones. tandfonline.com Heme-catalyzed decomposition, which also proceeds via alkoxyl radical intermediates, has been shown to produce epoxy-allylic ketones from 9-hydroperoxy-linoleic acid. tandfonline.com
The specific products formed depend on the reaction conditions, the specific metal catalyst, and the presence of oxygen. cdnsciencepub.comcdnsciencepub.com
Photo-induced degradation
This compound are susceptible to degradation upon exposure to light, a process known as photo-induced degradation or photolysis. This degradation can occur through two primary mechanisms: photolytic auto-oxidation (Type I) and reaction with singlet oxygen (Type II). heraldopenaccess.usuva.nl
In photolytic auto-oxidation (Type I) , light energy directly causes the cleavage of molecules into free radicals. heraldopenaccess.us The absorption of UV light can lead to the homolysis of the hydroperoxide O-O bond, generating alkoxyl (LO•) and hydroxyl (•OH) radicals. These radicals can then initiate further radical chain reactions, similar to those in thermal or metal-catalyzed degradation. heraldopenaccess.usresearchgate.net A hydroxy radical can also abstract a hydrogen atom from a linoleic acid molecule, leading to the formation of lipid radicals and subsequently more hydroperoxides. heraldopenaccess.usheraldopenaccess.us
In the Type II photo-oxidation mechanism, a photosensitizer (such as chlorophyll (B73375) or riboflavin) absorbs light energy and transfers it to molecular oxygen (in its triplet ground state, ³O₂), exciting it to the highly reactive singlet state (¹O₂). heraldopenaccess.usuva.nl Singlet oxygen can then react directly with the double bonds in linoleic acid via an "ene" reaction to form new hydroperoxide isomers at different positions than those formed during autoxidation. heraldopenaccess.uswur.nl This process does not require an initial free radical and leads to a different profile of hydroperoxide products. heraldopenaccess.us These newly formed hydroperoxides are themselves unstable and can be degraded by light, heat, or metals, contributing to a complex mixture of secondary oxidation products. heraldopenaccess.us
Thermal degradation kinetics and products
Elevated temperatures significantly accelerate the decomposition of this compound. The kinetics of this thermal degradation are complex but are often described as being initiated by the unimolecular homolytic cleavage of the O-O bond. royalsocietypublishing.org Studies have shown that the thermal oxidation of ethyl linoleate (B1235992) is an autocatalytic process where the decomposition of the hydroperoxide itself initiates the oxidation chains. royalsocietypublishing.org The decomposition of lipid hydroperoxides by soybean lipoxygenase-1 has been shown to follow first-order kinetics. tandfonline.com However, in bulk systems like edible oils, the process is temperature-dependent, with different volatile compounds forming at different temperatures. researchgate.netscielo.br
The thermal breakdown of this compound generates a wide array of volatile and non-volatile secondary oxidation products. The initial step is the formation of an alkoxyl radical, which then undergoes β-scission to yield smaller, often volatile, compounds. acs.org The specific products depend on the position of the original hydroperoxide group (e.g., at C-9 or C-13). aocs.org
A detailed study on the thermal decomposition of sunflower oil, which is rich in linoleic acid, identified numerous volatile products. acs.org The table below lists some of the key volatile compounds generated from the thermal degradation of specific linoleic acid hydroperoxides.
| Precursor Hydroperoxide | Volatile Degradation Product | Reference |
| 13-Hydroperoxide | Hexanal | tandfonline.comaocs.org |
| 13-Hydroperoxide | Pentanal | tandfonline.commdpi.com |
| 11-Hydroperoxide | Heptanal | tandfonline.commdpi.com |
| 11-Hydroperoxide | trans-2-Octenal | mdpi.com |
| 12-Hydroperoxide | trans-2-Heptenal | tandfonline.com |
| 9-Hydroperoxide | 2,4-Decadienal | researchgate.net |
| 10-Hydroperoxide | 1-Octen-3-ol | researchgate.net |
This table is interactive and can be sorted by column.
Formation of adducts with nucleophilic biomolecules (e.g., proteins, lipids)
The degradation of this compound produces a variety of highly reactive secondary products, most notably α,β-unsaturated aldehydes like 4-hydroxy-2-nonenal (4-HNE), 4-oxo-2-nonenal (B12555) (ONE), and acrolein. nih.govtandfonline.com These electrophilic compounds can readily react with nucleophilic sites on biomolecules, forming stable covalent adducts. tandfonline.comresearchgate.net This adduction can alter the structure and function of the modified biomolecule, a process often referred to as lipoxidation. pnas.org
Protein Adducts: Proteins are major targets for these reactive aldehydes. The nucleophilic side chains of certain amino acid residues are particularly susceptible to modification.
Cysteine: The sulfhydryl group of cysteine is a highly reactive nucleophile that readily undergoes Michael addition with α,β-unsaturated aldehydes. researchgate.netpnas.org
Histidine: The imidazole (B134444) ring of histidine also reacts via Michael addition. tandfonline.compnas.orgresearchgate.net
Lysine (B10760008): The ε-amino group of lysine can participate in both Michael addition and Schiff base formation with the aldehyde carbonyl group. tandfonline.compnas.orgnih.gov
These modifications can lead to protein carbonylation, cross-linking, and aggregation, ultimately impairing protein function. researchgate.netnih.gov For example, the reaction of ONE with lysine residues forms a stable ketoamide adduct, Nϵ-(4-oxononanoyl)lysine (ONL), which has been identified in proteins exposed to lipid peroxidation. nih.gov Similarly, epoxyketooctadecenoic acids (EKODEs), another class of linoleic acid peroxidation products, react readily with cysteine residues to form stable adducts. pnas.org
Lipid Adducts: While proteins are a primary target, the reactive aldehydes can also form adducts with other lipids, particularly aminophospholipids like phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS), through their primary amine groups. bol.com This can alter membrane properties and cellular signaling pathways.
Biological Impact and Cellular Responses in Non Human Systems
Modulation of Oxidative Stress in Non-Human Cellular Models
Induction of lipid peroxidation in model membranes
Linolein (B12465316) hydroperoxides (L-OOH) are potent initiators of lipid peroxidation in artificial membrane systems like liposomes. nih.govbohrium.comresearchgate.net When introduced into these models, particularly in the presence of iron, they can trigger a chain reaction. nih.govbohrium.com This process involves L-OOH incorporating into the lipid bilayer, which decreases membrane fluidity and initiates further peroxidation within the lipid phase. nih.govbohrium.comresearchgate.net The result is an accumulation of lipid hydroperoxides, which alters the physical characteristics of the membrane, including its permeability and the packing of lipids and proteins. researchgate.net The efficiency of this peroxidation is related to the lipophilicity of the hydroperoxides. bohrium.com Studies on liposomes have shown that linolein hydroperoxides, in the presence of iron and ascorbate, induce lipid peroxidation. nih.govbohrium.comresearchgate.net This demonstrates their capacity to propagate oxidative damage in a simplified membrane environment.
Impact on cellular redox balance in yeast and bacterial cultures
In non-human cellular models like the yeast Saccharomyces cerevisiae, linolein hydroperoxide is toxic at low concentrations. nih.gov Exposure to L-OOH imposes oxidative stress, prompting the activation of antioxidant defense systems. nih.govuvm.edu In yeast, this includes the upregulation of genes controlled by the Yap1p transcription factor, which is a major regulator of the oxidative stress response. oup.com Key defense mechanisms involve enzymes like superoxide (B77818) dismutase, catalase, and those within the glutathione (B108866) and thioredoxin systems. nih.govuvm.eduoup.com
Despite these defenses, this compound can disrupt the cellular redox balance. nih.gov Studies have shown that mutants lacking components of the glutathione system (gsh1, gsh2, glr1) are more sensitive to L-OOH. nih.gov Interestingly, respiratory-deficient yeast mutants ([rho0] petite) exhibit increased resistance, suggesting that respiration-related processes are crucial for the maximal toxic effects of L-OOH. nih.gov In some bacteria, phytochemicals can induce a modest increase in intracellular reactive oxygen species (ROS), suggesting a pro-oxidant effect that disturbs the normal redox cycle. mdpi.com
Generation of secondary oxidation products in isolated organelles
When isolated organelles like mitochondria are exposed to this compound, a cascade of events leads to the formation of secondary oxidation products. thermofisher.comfrontiersin.org The initial hydroperoxides can decompose, often facilitated by transition metal ions, into highly reactive species such as alkoxyl and peroxyl radicals. nih.govmdpi.com These radicals propagate further lipid peroxidation within the organellar membranes. nih.gov This process results in the generation of various cytotoxic aldehydes, including malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). frontiersin.orgnih.gov The formation of these secondary products is a key indicator of oxidative damage within the organelle and can lead to the oxidative modification of proteins and other biomolecules. frontiersin.org Peroxisomes also play a role, as they are involved in the metabolism of polyunsaturated fatty acids and are equipped with antioxidant enzymes like catalase to manage hydroperoxides. frontiersin.org
Influence on enzyme activity and protein function (in vitro studies)
The reactive nature of this compound and their secondary products enables them to directly interact with and modify proteins, leading to altered enzyme kinetics and function.
Covalent modification of amino acid residues
Secondary products of lipid peroxidation, particularly α,β-unsaturated aldehydes like 4-hydroxynonenal (4-HNE) and 4-oxo-2-nonenal (B12555) (4-ONE), are known to covalently modify proteins. researchgate.netnih.govduq.edu These aldehydes react with nucleophilic amino acid side chains, primarily through Michael addition. researchgate.netnih.govresearchgate.net The most susceptible amino acid residues are Cysteine (Cys), Histidine (His), and Lysine (B10760008) (Lys). nih.govresearchgate.netmdpi.com 4-ONE has also been shown to adduct with Arginine (Arg). nih.gov The reactivity order towards both 4-HNE and 4-ONE is generally Cys >> His > Lys. nih.govresearchgate.net This modification can result in the formation of various adducts, including cross-linked proteins. researchgate.net For instance, the modification of human serum albumin by such aldehydes has been studied to understand the structural and functional consequences of these reactions. duq.edu
Table 1: Amino Acid Residues Modified by Lipid Peroxidation Products
| Aldehyde Product | Targeted Amino Acid Residues | Type of Reaction |
|---|---|---|
| 4-hydroxynonenal (4-HNE) | Cysteine, Histidine, Lysine | Michael Addition |
| 4-oxo-2-nonenal (4-ONE) | Cysteine, Histidine, Lysine, Arginine | Michael Addition |
Alteration of enzyme kinetics and stability
The covalent modification of enzymes by lipid hydroperoxides or their aldehyde byproducts can significantly impact their catalytic function and structural stability. researchgate.net For example, hydroperoxide lyase, an enzyme involved in the metabolism of fatty acid hydroperoxides, can be inhibited by α,β-unsaturated aldehydes, which are products of its own catalytic pathway. researchgate.net This inhibition can occur through the binding of these aldehydes to sulfhydryl groups of cysteine residues within the enzyme. researchgate.net Such modifications can lead to a decrease in enzyme activity, potentially through blocking the active site or inducing conformational changes that reduce stability. In some cases, enzyme inactivation is observed after converting a certain amount of substrate, indicating a mechanism-based inhibition. researchgate.net The stability of some enzymes can be enhanced in vitro by additives that protect against inactivation. researchgate.net
Effects on biomembrane fluidity and permeability in non-human vesicles
This compound and related lipid hydroperoxides (LOOHs) directly interact with and modify the biophysical properties of lipid bilayers in non-human vesicle models. This interaction perturbs the membrane's structure, influencing its fluidity and permeability. nih.gov The introduction of a polar hydroperoxide group into the hydrophobic acyl chain of a lipid forces a conformational change. Computational and experimental studies show that the hydroperoxide group tends to migrate towards the polar headgroup region of the bilayer, causing the oxidized lipid chain to bend. researchgate.net This structural rearrangement can lead to an increase in the membrane's surface area. researchgate.netnih.gov
However, the direct effect of this compound on membrane permeability is not straightforward. Studies using giant unilamellar vesicles (GUVs) have shown that the accumulation of lipid hydroperoxides increases the membrane area without causing a significant increase in permeability to water. nih.govnih.gov Instead, the breakdown products of these hydroperoxides, particularly truncated lipid aldehydes, are primarily responsible for increasing membrane permeability by promoting the formation of pores. nih.govacs.org
The impact on membrane fluidity is complex, with some studies reporting an increase, a decrease, or no significant change. nih.gov This variability may stem from the specific type of hydroperoxide and the composition of the model membrane. For instance, in studies using plant-mimetic vesicles, 13-hydroperoxylinolenate (13-HPOT), derived from linolenic acid, was found to have a significant fluidizing effect on the bilayer. uliege.be In contrast, 13-hydroperoxyoctadecadienoic acid (13-HPOD), derived from linoleic acid, did not induce a significant change in the lipid order under the same conditions. uliege.be Further research indicates that lipid peroxidation products can "soften" a membrane, leading to a decrease in its Young's modulus, a measure of stiffness. sav.sk The presence of different peroxidation products can have non-additive effects on the membrane's elasticity and stability. sav.sk
Table 1: Effects of this compound on Biomembrane Properties in Vesicles
| Property | Observed Effect | Compound Studied | Vesicle Model | Citation |
|---|---|---|---|---|
| Membrane Area | Increase | General Lipid Hydroperoxides | Giant Unilamellar Vesicles (GUVs) | nih.gov |
| Permeability | No significant change | General Lipid Hydroperoxides | GUVs, Molecular Dynamics | nih.govnih.govacs.org |
| Fluidity/Order | Fluidizing effect | 13-HPOT (from Linolenic Acid) | Plant-Mimetic Vesicles | uliege.be |
| Fluidity/Order | No significant change | 13-HPOD (from Linoleic Acid) | Plant-Mimetic Vesicles | uliege.be |
| Elasticity | Decrease (softening) | Mixed Lipid Peroxidation Products | Bilayer Lipid Membranes | sav.sk |
Interaction with cellular signaling pathways in non-mammalian organisms
This compound and other oxylipins are not merely products of damage but are active signaling molecules in non-mammalian organisms, playing crucial roles in stress responses and defense.
In plants, the formation of this compound is a key step in a sophisticated signaling network that mediates responses to a wide range of biotic and abiotic stresses, including pathogen attack, wounding, drought, and temperature changes. mdpi.comelifesciences.orgnih.gov The hydroperoxidation of linoleic and linolenic acids is catalyzed by lipoxygenase (LOX) enzymes. mdpi.com These resulting hydroperoxides can directly or indirectly trigger downstream signaling events, including the activation of protein kinases and the induction of defense-related gene expression. mdpi.com
Fatty acid hydroperoxides serve as precursors for a diverse array of signaling molecules known as oxylipins. nih.gov One of the most well-characterized pathways leads to the synthesis of jasmonic acid (JA) and its derivatives, which are central regulators of plant defense and development. creative-proteomics.comresearchgate.net The production of these hydroperoxides and their metabolites can interact with other major hormone signaling pathways, including those of auxin, ethylene, and abscisic acid (ABA), to fine-tune the plant's response to environmental challenges. nih.gov Furthermore, secondary breakdown products of lipid peroxidation, such as reactive aldehydes like 4-hydroxy-2-nonenal (4-HNE), also function as signaling molecules that can activate stress-response pathways and, in high concentrations, programmed cell death. creative-proteomics.com
This compound play a dual role in microbial interactions: they can act as direct antimicrobial agents and also as targets for microbial defense systems. Fatty acid hydroperoxides, such as 13-HPOT, have been shown to possess direct biocidal activity against various plant pathogenic bacteria, including Pectobacterium carotovorum and Pseudomonas syringae. researchgate.netuliege.be The proposed mechanism involves the insertion of the hydroperoxide into the bacterial membrane, leading to subtle but disruptive changes in membrane properties and lateral organization, rather than causing large-scale permeabilization. uliege.be
In response to the threat of lipid hydroperoxides produced by host organisms (like plants), many bacteria have evolved specific defense mechanisms. A key enzyme in this defense is the Organic hydroperoxide resistance (Ohr) protein. pnas.orgresearchgate.net Ohr is a Cys-based peroxidase that very efficiently reduces fatty acid hydroperoxides to their less harmful alcohol forms. pnas.org Studies on Pseudomonas aeruginosa have shown that mutant strains lacking the ohr gene are significantly more sensitive to the killing effects of fatty acid hydroperoxides, demonstrating that Ohr is a central component of the bacterial defense against these compounds. pnas.orgresearchgate.net In fungi, such as the yeast Saccharomyces cerevisiae, linoleic acid hydroperoxide is toxic, and the organism possesses adaptive, overlapping defense systems to detoxify these compounds. nih.gov Oxylipins derived from linoleic acid, like 9-hydroperoxyoctadecadienoic acid (9-HPODE), also act as signaling molecules within fungi, regulating processes such as sporulation. frontiersin.org
Activation of stress response pathways in plant cells
Metabolism and biotransformation in ex vivo animal tissues
In animal tissues, this compound are subject to extensive metabolic processing through enzymatic pathways designed to detoxify them and mitigate potential damage.
The primary route for the detoxification of this compound in animal tissues is a two-electron reduction to the corresponding stable hydroxy fatty acids. nih.govresearchgate.net This reaction is predominantly catalyzed by the family of glutathione peroxidase (GPx) enzymes, which utilize glutathione (GSH) as the reducing agent. nih.gov
Among the GPx isoforms, glutathione peroxidase 4 (GPx4), also known as phospholipid hydroperoxide glutathione peroxidase (PHGPx), is uniquely capable of reducing hydroperoxides that are esterified within complex lipids, such as those in cellular membranes. oncotarget.comoup.com This makes GPx4 a critical enzyme for protecting membranes from lipid peroxidation. oup.com The importance of this enzyme is highlighted by the fact that animals with reduced GPx4 levels show increased susceptibility to lipid peroxidation. oup.com The activity of GPx enzymes, including GPx4, is often dependent on the micronutrient selenium and shows significant species- and tissue-specific variation. oncotarget.comcambridge.org For example, ex vivo studies of avian tissues show that the liver has high GPx4 activity, indicating it is a major site for the reduction of membrane lipid hydroperoxides in these species. cambridge.org
Table 2: Glutathione Peroxidase (GPx) Activity in Various Ex Vivo Animal Tissues
| Animal | Tissue | Relative GPx Activity | Key Isoform Mentioned | Citation |
|---|---|---|---|---|
| Rat | Liver | Lower than other rodents | Se-GPx is main form | researchgate.net |
| Mouse | Liver | High | - | researchgate.net |
| Hamster | Liver | Highest among tested rodents | - | researchgate.net |
| Chicken | Liver | High | GPx4 | cambridge.org |
| Chicken | Duodenum | High | GPx4 | cambridge.org |
| Chicken | Kidney | High | GPx4 | cambridge.org |
| Chicken | Brain | Low | GPx4 | cambridge.org |
Beyond the direct reduction by glutathione peroxidases, this compound can be metabolized through several other enzymatic pathways in animal tissues. These pathways can lead to a wide variety of downstream products. Enzymes such as phospholipases can first release the peroxidized fatty acid from the membrane phospholipids, making it accessible to cytosolic enzymes. nih.gov
Cytochrome P450 enzymes are also involved in the metabolism of fatty acid hydroperoxides, contributing to their detoxification. nih.govnih.gov Additionally, the initial hydroperoxides can be further transformed by other enzymes in the lipoxygenase or cyclooxygenase pathways. For example, hydroperoxides can be converted by hydroperoxide isomerases or epoxide hydrolases into a range of other metabolites, including diols, triols, and epoxy-ketones. portlandpress.com The breakdown of lipid hydroperoxides also generates reactive carbonyl species (RCS), such as aldehydes and ketones. These secondary products are themselves toxic and are detoxified by a separate set of enzymes, including aldo-keto reductases and aldehyde dehydrogenases, often in conjunction with glutathione S-transferases (GSTs). nih.gov This complex network of enzymatic reactions ensures the efficient biotransformation and clearance of this compound and their derivatives from animal tissues.
Significance in Non Human Food Systems and Material Science
Contribution to oxidative stability and rancidity in edible oils and fats
The oxidative stability of edible oils and fats is inversely related to their susceptibility to oxidation. Linolein (B12465316) hydroperoxides are key intermediates in the autoxidation process, which leads to rancidity. researchgate.net This process not only affects the shelf-life of the products but also their sensory and nutritional properties. nih.govacs.org
The accumulation of linolein hydroperoxides in edible oils during storage is a dynamic process influenced by factors such as temperature, light, and the presence of oxygen. nih.govontu.edu.ua The initial phase of oxidation is often characterized by a lag phase, where the formation of hydroperoxides is slow. This is followed by an exponential increase and eventually a steady state or decline as the hydroperoxides decompose into secondary oxidation products. tandfonline.com
A study on vegetable oils stored under household conditions for 56 days showed a progressive increase in the concentration of 9-hydroperoxyoctadecadienoic acid (9-HpODE) and 13-hydroperoxyoctadecadienoic acid (13-HpODE), the primary hydroperoxides of linoleic acid. nih.gov After 56 days, soybean oil, with a high initial linoleic acid content (55%), exhibited higher levels of both 9-HpODE and 13-HpODE compared to sunflower and canola oils. nih.gov An almost equimolar distribution of 9- and 13-HpODE was observed during storage. nih.gov
Heating significantly accelerates the kinetics of hydroperoxide formation and decomposition. nih.gov While heating pure linoleic acid at 180°C leads to a rapid loss of hydroperoxides, heating vegetable oils at the same temperature results in their formation, suggesting that other components in the oil matrix, such as tocopherols (B72186), influence these kinetics. nih.govdoi.org
Below is a data table illustrating the accumulation of 9-HpODE and 13-HpODE in different vegetable oils over a 56-day storage period under household conditions.
| Oil Type | Storage Time (days) | 9-HpODE (mmol/L) | 13-HpODE (mmol/L) |
|---|---|---|---|
| Sunflower Oil | 1 | 0.10 ± 0.02 | 0.15 ± 0.03 |
| Sunflower Oil | 56 | 1.25 ± 0.09 | 1.88 ± 0.06 |
| Canola Oil | 1 | 0.12 ± 0.03 | 0.18 ± 0.04 |
| Canola Oil | 56 | 1.56 ± 0.41 | 2.30 ± 0.53 |
| Soybean Oil | 1 | 0.25 ± 0.05 | 0.35 ± 0.07 |
| Soybean Oil | 56 | 3.25 ± 0.89 | 4.50 ± 1.10 |
Data adapted from: Pignitter, M., et al. (2018). nih.gov
This compound themselves are odorless and tasteless. ifis.org However, their decomposition leads to the formation of a complex mixture of volatile secondary oxidation products, such as aldehydes, ketones, and alcohols, which are responsible for the characteristic off-flavors and odors associated with rancidity. researchgate.netisnff-jfb.compan.olsztyn.pl
Hexanal (B45976), a major breakdown product of 13-hydroperoxide of linoleic acid, is frequently used as an indicator of lipid oxidation and is associated with "green" or "grassy" off-flavors. uliege.beacs.orgthemodernbrewhouse.com Other volatile compounds derived from the decomposition of this compound include pentanal, octanal, and 2,4-decadienal, which contribute to a range of undesirable sensory attributes described as "painty," "metallic," and "fishy". encyclopedia.pubfrontiersin.orgbrewingforward.com
Sensory panel evaluations of stored vegetable oils have shown a correlation between increased oxidation levels and the detection of off-flavors. uliege.becapes.gov.br For instance, in a study on potato flakes, the concentration of hexanal increased significantly during storage, which was linked to the development of off-flavors. acs.org The sensory induction period, defined as the time required for a fat or oil to become slightly rancid as determined by a sensory panel, has been shown to have a moderate linear relationship with instrumental measurements of oxidation. uliege.be
In the brewing process, the mashing stage is a critical point for lipid oxidation. themodernbrewhouse.comcore.ac.uk During mashing, lipids from the malt (B15192052) are exposed to oxygen at elevated temperatures, creating favorable conditions for the formation of this compound. themodernbrewhouse.comcore.ac.uk This oxidation can be both enzymatic, catalyzed by lipoxygenase (LOX) present in the malt, and non-enzymatic (autoxidation). capes.gov.brthemodernbrewhouse.comcore.ac.uk
Studies have shown that linoleic and linolenic acid hydroperoxides increase shortly after mashing-in, reaching a maximum level before decreasing as they are converted to other compounds. themodernbrewhouse.com The activity of malt lipoxygenase plays a significant role in this process; using malt with higher LOX activity or starting the mash at a lower temperature can increase the production of these hydroperoxides. themodernbrewhouse.com The formation of these hydroperoxides is a concern because their degradation products, such as trans-2-nonenal, can impart a "cardboard" or stale off-flavor to the final beer, negatively impacting its flavor stability. mdpi.comtandfonline.com Controlling oxygen levels and mash temperature can help to mitigate the formation of these undesirable compounds. capes.gov.brcore.ac.uk
Correlation with sensory attributes (e.g., off-flavors) in food matrices
Influence on nutritional quality of food products (non-human context)
The oxidation of lipids, initiated by the formation of this compound, has a detrimental effect on the nutritional quality of food products, particularly in animal feed. researchgate.netcolab.ws
Linoleic acid is an essential fatty acid for many animal species. The process of lipid peroxidation, which begins with the formation of this compound, leads to the degradation of this and other essential polyunsaturated fatty acids (PUFAs). isnff-jfb.comcolab.ws While the nutritional loss from this degradation in human foods is often considered minor due to the typically high initial content of these fatty acids, it can be a more significant issue in animal feeds that are stored for longer periods. uliege.be The loss of these essential nutrients can compromise the nutritional value of the feed. acs.org
Role in polymer degradation and material aging processes
This compound and other lipid hydroperoxides are not only relevant to food systems but also play a role in the degradation of polymeric materials. The autoxidation mechanism responsible for rancidity in oils is similar to the process of oxidative degradation in many polymers, such as polyethylene (B3416737) and polypropylene. vut.czacs.org
During the processing of thermoplastic polymers at high temperatures, hydroperoxides can form throughout the bulk of the material. mdpi.com These hydroperoxides act as chemical weak points and become initiation sites for further degradation during the service life of the polymer, a process often referred to as aging. acs.orgmdpi.com The decomposition of hydroperoxides generates free radicals that propagate a chain reaction, leading to chain scission, cross-linking, and the formation of various oxygenated functional groups within the polymer structure. vut.czacs.org This degradation manifests as changes in the material's physical and mechanical properties, such as embrittlement, discoloration, and loss of strength. The presence of trace amounts of lipids or fatty acids, such as linoleic acid, can act as precursors for hydroperoxide formation, accelerating the aging process of the polymer.
Initiation of oxidative degradation in polymeric materials
This compound play a critical role in the initiation of oxidative degradation in a variety of polymeric materials. The process, known as autoxidation, begins when an initiator, such as heat, UV radiation, or mechanical stress, causes the formation of free radicals on the polymer backbone. specialchem.com These polymer alkyl radicals (P•) react rapidly with molecular oxygen (O2) to form polymer peroxy radicals (POO•).
The crucial step involving this compound occurs as these hydroperoxides, often present as impurities or additives (e.g., from linseed oil-based components), are unstable and readily decompose. cern.ch The decomposition is particularly favored at the oxygen-oxygen (O-O) bond, which is weaker than carbon-hydrogen or oxygen-hydrogen bonds, and breaks down to form highly reactive alkoxyl (LO•) and hydroxyl (•OH) radicals. mdpi.com These radicals are potent initiators that can abstract hydrogen atoms from the polymer chains, creating new polymer alkyl radicals (P•) and propagating the degradation cycle. specialchem.com This decomposition can be accelerated by the presence of transition metal ions like copper and iron, which may be present as residues from polymerization catalysts. analis.com.my The presence of even minute quantities of hydroperoxides can provide the necessary free radicals to start the autoxidation process.
The process is self-catalyzing; the newly formed polymer peroxy radicals can abstract hydrogen from adjacent polymer chains to form polymer hydroperoxides (POOH) and another polymer alkyl radical, creating a chain reaction that continuously generates more hydroperoxides and radicals, leading to widespread material degradation. specialchem.com
Impact on mechanical properties and structural integrity
Chain Scission: This involves the breaking of the main polymer backbone, leading to a reduction in molecular weight. A lower molecular weight typically results in a loss of tensile strength and ductility, making the material weaker and more brittle. mit.edu
Cross-Linking: This process involves the formation of new covalent bonds between polymer chains. cern.ch While controlled cross-linking can sometimes enhance material properties, uncontrolled oxidative cross-linking often leads to increased stiffness, hardness, and brittleness, accompanied by a severe reduction in elongation at break and impact strength. uomustansiriyah.edu.iq
These chemical changes manifest as a decline in critical performance characteristics. Typical manifestations of this degradation include changes in viscosity during processing, discoloration, and a loss of mechanical properties such as elongation, impact strength, and tensile strength. specialchem.com For example, studies on poly(hydroxybutyrate) (PHB) plasticized with epoxidized linseed oil (which contains linolein) have shown that while the additive can improve flexibility, its long-term oxidative stability is crucial to maintaining these properties. researchgate.net Similarly, the modification of acrylic bone cement with linoleic acid showed that oxidation of the acid could alter the polymerization process and the final mechanical properties of the cement.
The table below illustrates the general effects of oxidative degradation on the mechanical properties of polymers.
| Mechanical Property | Impact of Oxidative Degradation | Consequence for Structural Integrity |
| Tensile Strength | Decrease | Material becomes weaker and less able to withstand pulling forces. |
| Elongation at Break | Decrease | Material becomes more brittle and fractures with less deformation. |
| Impact Strength | Decrease | Material is more susceptible to shattering or cracking upon sudden impact. uomustansiriyah.edu.iq |
| Hardness | Increase | Material becomes more rigid and brittle. uomustansiriyah.edu.iq |
| Flexibility | Decrease | Material loses its ability to bend without breaking. |
This table provides a generalized summary of the effects of oxidative degradation on polymer properties.
Strategies for mitigating hydroperoxide formation in materials science
To preserve the integrity and prolong the service life of polymeric materials, it is essential to inhibit or slow the formation and decomposition of this compound. This is primarily achieved through the use of antioxidant additives and the careful control of processing and storage conditions.
Application of antioxidant additives in non-food materials
Antioxidant additives are chemical compounds incorporated into polymers to interrupt the degradation cycle. eupegypt.com They are broadly classified into two main types that often work synergistically to protect the material. basf.com
Primary Antioxidants (Radical Scavengers): This group primarily consists of sterically hindered phenols and secondary aromatic amines. specialchem.comnumberanalytics.com They function by donating a hydrogen atom to the highly reactive peroxy (POO•) and alkoxy (PO•) radicals, converting them into stable, non-radical products (POOH and POH). This action terminates the chain reaction, preventing further propagation of degradation. specialchem.com
Secondary Antioxidants (Hydroperoxide Decomposers): This class includes phosphorus-containing compounds (phosphites) and sulfur-containing compounds (thioesters). numberanalytics.com Their role is to decompose polymer hydroperoxides (POOH) into stable, non-radical products, such as alcohols, without generating new, destructive radicals in the process. specialchem.combasf.com By eliminating the hydroperoxides, they remove the primary source of new radicals that fuel the degradation cycle. eupegypt.com
The combination of primary and secondary antioxidants creates a synergistic effect, offering more comprehensive protection than either type could alone. basf.com The primary antioxidant scavenges radicals, while the secondary antioxidant removes the hydroperoxides that the primary antioxidant may have formed, thus protecting both the polymer and the primary antioxidant itself. specialchem.com
| Antioxidant Type | Mechanism of Action | Examples |
| Primary | Donates hydrogen to neutralize free radicals (POO•, PO•). specialchem.com | Hindered Phenols (e.g., Irganox® 1010), Aromatic Amines. basf.comnumberanalytics.com |
| Secondary | Decomposes hydroperoxides (POOH) into non-radical products. specialchem.com | Phosphites (e.g., Irgafos® 168), Thioesters (e.g., Irganox® PS 802). basf.comnumberanalytics.com |
| Multifunctional | Combines primary and secondary functions in one molecule. eupegypt.com | Hindered phenol-phosphite hybrids. eupegypt.com |
This table summarizes the main classes of antioxidant additives used in polymers.
Modification of processing and storage conditions
Controlling the environmental conditions during a polymer's lifecycle is a critical, non-additive strategy for mitigating the formation of this compound and subsequent degradation. Key factors to manage include temperature, oxygen exposure, and light. evonik.comlabmanager.com
Temperature Control: High temperatures accelerate the rate of oxidation and the decomposition of hydroperoxides into radicals. cern.ch Therefore, minimizing heat exposure during processing (e.g., using the lowest possible melt temperature) and storage is crucial. Storing materials away from heat sources and in temperature-controlled environments can significantly slow degradation. labmanager.comsolvay.com
Limiting Oxygen Exposure: Autoxidation requires oxygen. Storing peroxide-forming materials in airtight containers minimizes contact with atmospheric oxygen. labmanager.com During processing, the use of an inert gas sweep, such as nitrogen, in vessel headspaces can displace oxygen and prevent oxidation from initiating. solvay.com
Protection from Light: UV radiation provides the energy to break chemical bonds and initiate the radical chain reaction. cern.ch Storing materials in opaque, light-resistant containers protects them from this type of initiation. labmanager.com The use of UV stabilizers as additives can also be employed for materials intended for outdoor use.
By carefully managing these conditions, the initiation of oxidation can be delayed, preserving the material's properties for a longer duration. evonik.com
Computational and Theoretical Approaches to Linolein Hydroperoxide Research
Quantum chemical calculations for reaction mechanisms and energetics
Quantum chemical calculations are employed to investigate the electronic structure of molecules, allowing for the precise determination of energies, geometries, and reaction pathways. mdpi.comnumberanalytics.com These methods are particularly useful for studying transient species like radicals and transition states that are central to the formation of linolein (B12465316) hydroperoxides. rsc.orgsolubilityofthings.com By calculating the potential energy surface of a reaction, chemists can identify the most favorable routes from reactants to products. numberanalytics.com
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and properties of molecules. numberanalytics.comrsc.org In the context of linolein hydroperoxide research, DFT is instrumental in understanding the initial step of lipid oxidation: the formation of a lipid radical. rsc.org This process typically begins with the abstraction of a hydrogen atom from the linolein molecule. researchgate.net
DFT calculations are used to determine the bond dissociation energy (BDE) for each C-H bond in the molecule. rsc.orgacs.org The BDE represents the energy required to break a bond homolytically, and a lower BDE indicates a weaker bond that is more susceptible to hydrogen abstraction. rsc.org For linolein, which contains a 1,4-pentadiene (B1346968) structure, the bis-allylic hydrogen atom at the C-11 position is particularly weak. mdpi.comresearchgate.net DFT studies confirm that this position is the most favorable site for hydrogen abstraction, leading to the formation of a pentadienyl radical. researchgate.net This radical is stabilized by the delocalization of the unpaired electron across five carbon atoms (C-9 to C-13). nih.gov
Researchers have used DFT to compare the stability of different isomers, such as cis and trans configurations of linoleic acid. rsc.org Calculations have shown that trans double bonds are more stable than cis double bonds, which helps to explain the isomerization processes that occur during thermal oxidation. rsc.org Furthermore, theoretical calculations have been used to investigate the spin distribution on intermediate pentadienyl radicals, providing a better understanding of the isomeric distribution of the resulting hydroperoxides. nih.gov
| Bond Type | Calculated Property | Finding | Significance |
| C-H Bonds | Bond Dissociation Energy (BDE) | The bis-allylic C-H bond at C-11 has the lowest BDE compared to other C-H bonds in linolein. rsc.orgresearchgate.net | Predicts that radical formation is most likely to initiate at the C-11 position. |
| C=C Bonds | Relative Stability | Trans double bonds are energetically more stable than cis double bonds. rsc.org | Explains the observed isomerization from cis to trans forms during heating. |
| Pentadienyl Radical | Spin Density Distribution | The unpaired electron is delocalized, with spin density at carbons 9, 11, and 13. nih.govnih.gov | Accounts for the formation of 9-OOH, 11-OOH, and 13-OOH positional isomers. |
Once a radical is formed, it reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen from another linolein molecule to form a linolein hydroperoxide (LOOH). Each step in this reaction sequence proceeds through a high-energy, transient arrangement of atoms known as a transition state. solubilityofthings.com The transition state represents the point of maximum potential energy along the reaction coordinate, which is the pathway connecting reactants and products on the potential energy surface. numberanalytics.comsolubilityofthings.com
Computational methods like DFT are crucial for locating and characterizing these fleeting transition states. numberanalytics.com By calculating the potential energy surface, researchers can map out the entire reaction pathway, identifying intermediates and the energy barriers (activation energies) that must be overcome for the reaction to proceed. rsc.orgsolubilityofthings.com Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to verify that an identified transition state correctly connects the desired reactants and products. rsc.org
These computational approaches have been used to model the entire reaction scheme, from the initial hydrogen abstraction and oxygen addition to the subsequent degradation of the unstable hydroperoxides into secondary products like aldehydes. rsc.orgacs.org For example, quantum chemical calculations have been applied to explore the mechanisms of volatile aldehyde formation from the decomposition of linolein hydroperoxides, testing the kinetic relevance of various proposed pathways, such as β-scission of alkoxy radicals. acs.org
Density Functional Theory (DFT) studies of radical formation
Molecular dynamics (MD) simulations
Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior of this compound and their interactions with their environment, such as a cell membrane. nih.govnih.gov
The presence of this compound within a cell membrane can significantly alter the membrane's structure and function. MD simulations have been a key tool for investigating these effects at a molecular level. nih.govcapes.gov.br Studies have focused on lipid bilayers, such as those made of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine (PLPC), where some of the healthy linoleate (B1235992) chains are replaced by their hydroperoxide counterparts (e.g., 9-hydroperoxide or 13-hydroperoxide). nih.govnih.gov
A primary finding from these simulations is that the introduction of the polar hydroperoxide (-OOH) group into the nonpolar lipid tail induces a significant conformational change. nih.govcapes.gov.br The oxidized lipid tail tends to bend and loop back towards the water-lipid interface, bringing the hydroperoxide group into contact with the polar headgroups of other lipids and surrounding water molecules. nih.govnih.gov This repositioning allows the oxygen atoms of the hydroperoxide group to form hydrogen bonds with water and the lipid headgroups. nih.govcapes.gov.br
This "snorkeling" effect of the oxidized tail has several consequences for the bilayer's properties:
Increased Area per Lipid: The bending of the oxidized chains pushes neighboring lipids apart, leading to an increase in the average surface area occupied by each lipid molecule. nih.govcapes.gov.br
Increased Water Permeability: The disruption in lipid packing and the presence of the polar hydroperoxide groups near the interface create "water defects," allowing water molecules to penetrate more easily into the hydrophobic core of the membrane. nih.govcapes.gov.br This suggests that one mechanism of cell membrane damage from lipid peroxidation is an increase in membrane permeability. capes.gov.br
These effects become more pronounced as the concentration of this compound in the bilayer increases. nih.gov
| Property | Effect of this compound | Underlying Cause | Reference |
| Lipid Conformation | Oxidized tails bend toward the water interface. | The polar hydroperoxide group seeks interaction with the aqueous phase. | nih.gov, capes.gov.br |
| Hydrogen Bonding | Hydroperoxide groups form H-bonds with water and lipid headgroups. | Energetically favorable interaction for the polar -OOH group. | nih.gov, capes.gov.br |
| Area per Lipid | Increases. | Bending of oxidized tails creates more lateral space. | nih.gov, capes.gov.br |
| Bilayer Thickness | Decreases. | A consequence of the increased area per lipid. | nih.gov, capes.gov.br |
| Water Permeability | Increases. | Disruption of lipid packing creates defects, allowing water to enter. | nih.gov, capes.gov.br |
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Computational methods, including molecular modeling and MD simulations, are used to perform conformational analysis on this compound. cambridge.org These studies explore the range of possible shapes the molecule can adopt and determine which are the most energetically favorable in different environments (e.g., in a vacuum, in a solvent, or within a lipid bilayer). solubilityofthings.comcambridge.org
For polyunsaturated fatty acids, the conformation is largely determined by the rotation around the single bonds adjacent to the double bonds. cambridge.org Studies have shown that certain fatty acids can adopt a particular "hairpin" conformation. cambridge.org The specific environment heavily influences the preferred conformation. For instance, as shown in MD simulations of lipid bilayers, the amphiphilic nature of the membrane environment forces the hydroperoxide-containing portion of the linolein chain to adopt a bent conformation to interact with the aqueous phase. nih.govnih.gov This is different from how it might behave in a nonpolar solvent. Understanding these conformational preferences is key to explaining how this compound interact with other molecules, such as enzymes or other lipids, and how they are positioned to undergo further reactions. uliege.be
Interactions of this compound with lipid bilayers
Kinetic modeling of lipid oxidation processes
The oxidation of linolein is not a single reaction but a complex network of many competing and sequential reactions, including initiation, propagation, and termination steps. wur.nlroyalsocietypublishing.org Kinetic modeling aims to describe this complex process mathematically, simulating the change in concentration of reactants, intermediates (like this compound), and products over time. wur.nl
Lipid oxidation is often an autocatalytic process, meaning that the products of the reaction, namely hydroperoxides, can themselves accelerate the reaction rate by decomposing into new radicals. royalsocietypublishing.orgjst.go.jp This leads to a characteristic sigmoidal curve for the accumulation of hydroperoxides over time: an initial slow induction period, followed by a rapid acceleration phase, and finally a plateau or decline as the hydroperoxides decompose into secondary products. wur.nl
Kinetic models are developed based on the proposed reaction mechanisms. wur.nl These models consist of a series of differential equations, with each equation representing the rate of a specific reaction step. wur.nl The terms 'k' in these models are the kinetic rate constants for each reaction. wur.nl By fitting these models to experimental data, researchers can estimate the values of these rate constants and gain a quantitative understanding of the oxidation process. royalsocietypublishing.orgjst.go.jp
These models can be used to:
Describe the time course of hydroperoxide formation. jst.go.jp
Account for the influence of initial conditions, such as the amount of pre-existing hydroperoxides in the system. jst.go.jp
Simulate the formation of secondary oxidation products, such as aldehydes. wur.nl
Estimate the shelf-life of products like vegetable oils by predicting the time until significant oxidation occurs. wur.nl
Refined kinetic models are continuously being developed to better accommodate the complexities of lipid oxidation under various conditions, such as different temperatures, oxygen availability, and the presence of antioxidants or pro-oxidants. wur.nlethernet.edu.et
Development of reaction schemes for Linolein Hydroperoxide formation and degradation
Computational modeling plays a crucial role in elucidating the intricate reaction pathways of lipid oxidation. The formation of this compound primarily occurs via a free-radical autoxidation mechanism, which is computationally modeled through several key stages. nih.gov
Formation Pathway: The process begins with an initiation step, where a hydrogen atom is abstracted from the linoleic acid (LH) molecule. Quantum chemical calculations of bond dissociation enthalpy (BDE) confirm that the C-11 methylene (B1212753) group, being bis-allylic, has a significantly lower BDE (approx. 75-80 kcal/mol) compared to other positions, making it the most susceptible site for hydrogen abstraction. nih.gov This creates a carbon-centered pentadienyl radical (L•) that is stabilized by resonance. mdpi.com
In the propagation phase, the lipid radical (L•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (LOO•). utwente.nl This peroxyl radical can then abstract a hydrogen from another linoleic acid molecule, yielding a linolein hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction. utwente.nlwur.nl Theoretical studies have helped to clarify the distribution of resulting isomers. nih.gov The reaction with oxygen at the end carbons of the pentadienyl radical system leads predominantly to the formation of 9-hydroperoxy and 13-hydroperoxy conjugated diene isomers. researchgate.net
Degradation Pathway: this compound (LOOH) are primary but unstable oxidation products. nih.gov Their decomposition is a critical step leading to secondary oxidation products. Computational models and kinetic studies show that the O-O bond in the hydroperoxide is thermodynamically weaker than the O-H bond, favoring cleavage to form a highly reactive alkoxyl radical (LO•) and a hydroxyl radical (•OH). nih.gov
The subsequent reactions of the alkoxyl radical are complex and include:
β-Scission: The alkoxyl radical can undergo carbon-carbon bond cleavage, leading to the formation of various volatile secondary products such as aldehydes and ketones, which are often responsible for rancidity. nih.govresearchgate.net
Cyclization: Peroxyl radicals derived from the hydroperoxides can undergo cyclization reactions, forming endo-hydroperoxides and other complex cyclic products, a pathway particularly relevant for more unsaturated fatty acids. mdpi.comsemanticscholar.org
Computer modeling, based on analytical results from techniques like gas chromatography-mass spectrometry (GC-MS), has been used to construct detailed reaction networks that describe the formation of these volatile decomposition products from the initial alkoxyl radicals. researchgate.net Kinetic models developed from experimental data, such as that obtained through electron spin resonance (ESR) spectroscopy, allow for the determination of rate constants for hydroperoxide degradation at various temperatures. researchgate.net
Below is an interactive table summarizing the generalized reaction scheme for linolein hydroperoxide formation and degradation as described in mechanistic models. utwente.nlwur.nl
Interactive Data Table: Generalized Reaction Scheme of Linolein Oxidation You can filter and sort this table by stage, reaction, and description.
| Stage | Reaction | Description |
|---|---|---|
| Initiation | LH → L• | Formation of a lipid alkyl radical by abstraction of a hydrogen atom. utwente.nl |
| Propagation | L• + O₂ → LOO• | Rapid reaction of the alkyl radical with oxygen to form a peroxyl radical. utwente.nl |
| Propagation | LOO• + LH → LOOH + L• | A peroxyl radical abstracts a hydrogen from another lipid molecule, forming a hydroperoxide and propagating the chain. utwente.nl |
| Degradation | LOOH → LO• + •OH | Decomposition of the hydroperoxide into an alkoxyl radical and a hydroxyl radical. utwente.nlnih.gov |
| Degradation | LO• → Aldehydes + R• | β-scission of the alkoxyl radical to form secondary oxidation products and another radical. wur.nl |
| Termination | L• + L• → Non-radical products | Reaction of two radicals to form a stable, non-radical product. wur.nl |
| Termination | LOO• + LOO• → Non-radical products | Reaction of two radicals to form a stable, non-radical product. wur.nl |
Prediction of oxidative stability in complex systems
A significant application of computational and theoretical approaches is the prediction of oxidative stability in complex systems like edible oils. acs.org These models aim to forecast the shelf-life and quality deterioration of products by simulating the underlying chemical reactions. wur.nlnih.gov
Mechanistic kinetic models have been developed that integrate numerous factors influencing oxidation. wur.nl These models go beyond simple empirical measurements by incorporating specific kinetic rate constants for the reactions of different unsaturated fatty acids (e.g., oleic, linoleic, linolenic), the effects of antioxidants, and environmental variables like temperature and oxygen availability. wur.nl By solving a system of differential equations representing the reaction network (as outlined in 7.3.1), these models can simulate the concentration profiles of reactants, primary oxidation products (this compound), and secondary products over time. wur.nl
For instance, mathematical models have been successfully created using software like Matlab to predict changes in Peroxide Value (PV) during accelerated oxidation. nih.gov These models can be established based on the initial fatty acid composition of an oil and have proven valuable for assessing the degree of oxidation and predicting shelf-life. nih.gov
Another powerful approach combines experimental data with multivariate analysis. Techniques like Near-Infrared Spectroscopy (NIRS) can be used to rapidly acquire spectral data from oil samples. mdpi.com This data is then fed into chemometric models, such as Partial Least Squares (PLS) regression, to predict oxidative stability parameters like the Oxidative Stability Index (OSI) determined by the Rancimat method. mdpi.com Log-transforming the OSI data can improve the linearity and accuracy of these predictive models. mdpi.com
The table below illustrates the type of parameters that are integrated into computational models to predict oxidative stability.
Interactive Data Table: Parameters in Predictive Models for Oxidative Stability This table shows example inputs and outputs for a hypothetical predictive model based on published research.
| Model Input Parameter | Example Value/Type | Influence on Stability | Predicted Output |
|---|---|---|---|
| Linoleic Acid Content | High % | Decreases stability due to more sites for oxidation. wur.nlnih.gov | Peroxide Value (PV) over time nih.gov |
| Oleic Acid Content | High % | Increases stability relative to polyunsaturated fats. wur.nl | Oxidative Stability Index (OSI) mdpi.com |
| Antioxidant Conc. (e.g., Tocopherol) | ppm | Increases stability by scavenging free radicals. wur.nl | Shelf-life (days/months) nih.govmdpi.com |
| Storage Temperature | °C | Higher temperatures accelerate reaction rates. mdpi.com | Concentration of secondary products wur.nl |
Future Directions and Emerging Research Avenues in Linolein Hydroperoxide Studies
Development of novel high-throughput analytical platforms
A significant bottleneck in understanding the complex roles of linolein (B12465316) hydroperoxides has been the limitations of traditional analytical methods, which are often laborious and not suited for large-scale screening. The future of the field is heavily reliant on the development of novel high-throughput screening (HTS) assays. Recent progress has been made using fluorescent reagents that react specifically with hydroperoxides, allowing for rapid and sensitive quantification in microplate formats. csic.esnih.gov
A fluorometric method using diphenyl-1-pyrenylphosphine (B35221) (DPPP) has been developed and validated for determining hydroperoxides in oils and fats. csic.es DPPP is non-fluorescent but reacts stoichiometrically with hydroperoxides to produce the highly fluorescent DPPP oxide. nih.gov This method is noted for its precision, sensitivity, low sample and solvent requirements, and suitability for HTS. csic.es Another prominent HTS method employs the Amplex Red reagent, which, in the presence of horseradish peroxidase (HRP), reacts with hydroperoxides to produce the fluorescent compound resorufin. nih.gov This cell-free biochemical assay has been successfully used to measure lipid peroxidation in biological samples like high-density lipoprotein (HDL) and can be adapted for a high-throughput format using immunoaffinity capture in 96-well plates. nih.govnih.gov These platforms are crucial for screening large numbers of samples, which is essential for clinical studies and for testing the efficacy of antioxidant compounds. nih.govnih.gov
| Method | Reagent/Enzyme | Detection Principle | Key Advantages |
| DPPP Assay | Diphenyl-1-pyrenylphosphine (DPPP) | Stoichiometric reaction of non-fluorescent DPPP with hydroperoxides to form fluorescent DPPP oxide. nih.gov | High precision and sensitivity; requires low sample volume; suitable for HTS of oils, fats, and plasma. csic.esnih.gov |
| Amplex Red Assay | Amplex Red, Horseradish Peroxidase (HRP) | HRP-catalyzed oxidation of non-fluorescent Amplex Red by hydroperoxides to form fluorescent resorufin. nih.gov | Robust and reproducible; cell-free; adaptable to HTS for biological samples (e.g., HDL). nih.govnih.gov |
| Ferrous Oxidation-Xylenol Orange (FOX) | Ferrous ions, Xylenol Orange | Oxidation of Fe²⁺ to Fe³⁺ by hydroperoxides, followed by complexation of Fe³⁺ with xylenol orange to form a colored product. d-nb.info | Applicable for high-throughput screening, though response can vary with different hydroperoxides. d-nb.info |
Investigation of Linolein Hydroperoxides in under-explored non-human biological systems
While much research has focused on mammalian systems, the roles of this compound in other organisms remain a burgeoning field of study. Plants, in particular, utilize the lipoxygenase (LOX) pathway to generate specific this compound as key signaling molecules in development and defense. mdpi.comresearchgate.net These compounds, part of a larger class called oxylipins, are involved in responses to both biotic stresses like pathogen attacks and abiotic stresses such as wounding and osmotic stress. mdpi.comnih.govnih.gov For instance, specific hydroperoxides derived from linoleic acid are major products formed in plants under normal conditions, whereas hydroperoxides from α-linolenic acid often mediate defense responses. researchgate.net The generation of these molecules can trigger programmed cell death and the synthesis of defense compounds like phytoalexins. researchgate.net Recent studies show that LOX-derived hydroperoxides can lead to the production of singlet oxygen (¹O₂) in plant roots during osmotic stress, demonstrating a novel enzymatic source of this reactive oxygen species in "dark" conditions. nih.gov Exploring these pathways in diverse plant species, as well as in other systems like insects and marine organisms, could reveal conserved or unique biological functions of this compound.
Integration of multi-omics data for holistic understanding (e.g., lipidomics, redox proteomics)
The complexity of lipid oxidation necessitates a systems-level approach for a complete understanding. Future research is moving towards the integration of multiple 'omics' datasets to build a holistic picture of linolein hydroperoxide metabolism and function. researchgate.netmdpi.com Oxidative lipidomics, a specialized branch of lipidomics, focuses on the comprehensive analysis of oxidized lipid species using advanced mass spectrometry (MS) techniques. nih.govacs.org This approach allows for the identification and quantification of a vast array of specific linolein hydroperoxide isomers and their downstream products, which traditional methods cannot distinguish. acs.orgacs.org
Combining oxidative lipidomics with redox proteomics—the study of proteins modified by oxidative stress—can reveal the specific protein targets of reactive aldehydes derived from linolein hydroperoxide decomposition. mdpi.comrsc.org This integration is critical for linking lipid peroxidation to changes in cellular function and signaling pathways. rsc.org Furthermore, incorporating these datasets into systems biology models allows for the computational reconstruction of lipid peroxidation networks. researchgate.netwikipedia.org Such models can help predict the systemic response to various stimuli and identify key nodes in the network that could be targeted for therapeutic intervention in diseases associated with oxidative stress. researchgate.net
Exploration of enzymatic pathways for targeted Linolein Hydroperoxide synthesis
The chemical synthesis of specific linolein hydroperoxide isomers is challenging due to the multitude of possible products. A major research avenue is the use of enzymes, particularly lipoxygenases (LOXs), for the targeted and stereoselective synthesis of these compounds. Plant-derived LOXs, such as those from soybeans, are classified based on their regiospecificity, producing either 9- or 13-hydroperoxides from linoleic acid. This enzymatic specificity is being harnessed for the biocatalytic production of pure hydroperoxide isomers, which are valuable as standards for analytical studies and as precursors for other molecules.
Research is focused on developing efficient enzyme cascades for one-pot synthesis starting from inexpensive materials like safflower or soybean oil. nih.gov These cascades often involve a lipase (B570770) to first hydrolyze the oil and release free linoleic acid, followed by a specific LOX for hydroperoxidation. To overcome the oxygen limitation in these reactions, some systems incorporate catalase to generate oxygen in situ from the controlled addition of hydrogen peroxide, which also reduces foaming and improves yields. nih.gov The immobilization of these enzymes on solid supports is being explored to improve stability, allow for reuse, and facilitate continuous production processes in bioreactors, making the synthesis more cost-effective and scalable for industrial applications. researchgate.net
| Enzyme System | Substrate | Key Product | Research Focus & Findings |
| Lipoxygenase-1 (LOX-1) from Glycine (B1666218) max (Soybean) | Linoleic Acid | 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE) | High regioselectivity for the C-13 position; widely used for biocatalytic production of 13-HPODE. |
| Coupled Lipase-LOX Cascade | Safflower Oil / Soybean Oil | 13-HPODE | One-pot synthesis from triglycerides; lipase hydrolyzes oil to release linoleic acid for LOX. |
| Three-Enzyme Cascade (Lipase, LOX, Catalase) | Safflower Oil, H₂O₂ | 13-HPODE | Catalase provides in-situ oxygen generation from H₂O₂, overcoming O₂ limitation and reducing foam for higher yields. nih.gov |
| LOX-Hydroperoxide Lyase (HPL) Cascade | Linoleic Acid | C6/C9 Aldehydes and C12/C9 ω-oxo-acids | Mimics the plant oxylipin pathway; HPL cleaves the LOX-generated hydroperoxide to produce valuable aroma compounds and polymer precursors. mdpi.com |
Advanced material science applications of Linolein Hydroperoxide chemistry
The unique chemical structure of this compound and their derivatives is being explored for applications in material science, particularly for the synthesis of "green" polymers from renewable resources. researchgate.netnih.gov The oxidative cleavage of this compound, which can be achieved through chemical or enzymatic (e.g., with hydroperoxide lyase) methods, yields bifunctional molecules that can serve as monomers for polycondensation reactions. mdpi.com
For example, the cleavage of 13-hydroperoxyoctadecadienoic acid (13-HPODE) produces a C6 aldehyde and a C12 ω-oxo-acid (12-oxo-9(Z)-dodecenoic acid). researchgate.netnih.gov This ω-oxoacid is a valuable bifunctional precursor. researchgate.net Its aldehyde group and carboxylic acid group can be further modified through oxidation, reduction, or amination to create a range of useful C12 monomers, such as dodecanedioic acid (a dicarboxylic acid), 12-hydroxydodecanoic acid (a ω-hydroxy acid), or ω-aminododecanoic acid (an ω-amino acid). mdpi.comresearchgate.net These monomers are the building blocks for producing high-performance bio-based polymers like polyesters and polyamides (e.g., Nylon-12), offering a sustainable alternative to petroleum-derived plastics. mdpi.com The development of efficient, cost-effective routes to produce these monomers from linoleic acid-rich oils via hydroperoxide intermediates is a key goal for expanding the industrial use of lipids in polymer applications. researchgate.netnih.gov
Interdisciplinary approaches combining synthetic chemistry, analytical chemistry, and computational modeling
The most comprehensive insights into this compound will come from interdisciplinary research that merges the strengths of synthetic chemistry, analytical chemistry, and computational modeling. Synthetic chemistry provides access to specific hydroperoxide isomers and their derivatives, which are essential for use as standards and for studying biological activity. Advanced analytical techniques, especially mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for the structural elucidation and quantification of the complex mixtures of hydroperoxides and their secondary products formed in biological or food systems.
Computational modeling provides a powerful tool to complement experimental data. Quantum chemical methods like Density Functional Theory (DFT) can be used to predict the structures and properties of different hydroperoxide isomers, aiding in their identification from complex NMR spectra. Molecular dynamics simulations can model how this compound and their oxidized products affect the biophysical properties of cell membranes, such as fluidity and permeability. At a higher level, systems biology modeling integrates experimental data to simulate entire reaction networks, providing a framework for understanding the dynamic behavior of lipid peroxidation within a cell. researchgate.netmdpi.com The synergy between these disciplines—creating specific molecules, precisely measuring their behavior, and modeling their interactions—is essential for unlocking the full complexity of linolein hydroperoxide chemistry and biology.
Q & A
Q. What experimental methods are recommended for detecting and quantifying linolein hydroperoxides in biological samples?
High-performance liquid chromatography (HPLC) coupled with post-column derivatization is a robust method. This involves fluorescent detection via enzymatic reactions (e.g., peroxidase-mediated oxidation of substrates like p-hydroxyphenylacetic acid). Sensitivity can reach sub-nanomolar levels, with reproducibility <3% under optimized conditions . For biological matrices, lipid extraction protocols (e.g., Folch method) should precede analysis to isolate hydroperoxides from interfering compounds.
Q. How should this compound be stored to maintain stability during experiments?
Store under inert gas (argon or nitrogen) in airtight, opaque containers to minimize autoxidation. Regular peroxide testing (e.g., iodometric titration or commercial test strips) is critical, with disposal mandated if concentrations exceed 10 ppm . Antioxidants like 0.1% BHT or α-tocopherol can suppress radical chain reactions, stabilizing samples for short-term use .
Q. What are the primary mechanisms of linolein hydroperoxide formation in oxidative stress models?
Autoxidation via radical-mediated pathways is dominant. Initiation occurs through hydroxyl radicals (•OH) abstracting hydrogen from linoleic acid, forming conjugated dienes that react with O₂ to generate hydroperoxides. Metal ions (e.g., Fe²⁺) accelerate this process, making chelating agents (e.g., EDTA) essential in buffer systems to control artifactual oxidation .
Advanced Research Questions
Q. How can synthesis protocols for this compound be optimized to reduce by-products?
Use controlled oxygen exposure in a photoreactor with methylene blue as a photosensitizer. Monitor reaction progress via UV absorbance at 234 nm (conjugated diene formation). Purification via solid-phase extraction (C18 columns) or preparative HPLC minimizes impurities. Kinetic studies suggest optimal yields at 25°C with 0.5 mM initiator concentrations .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., pro-inflammatory vs. anti-apoptotic effects)?
Systematically validate assay conditions:
- In vitro vs. in vivo models : Cell culture systems may lack metabolic enzymes present in vivo (e.g., glutathione peroxidase).
- Dose dependency : Low concentrations (≤10 µM) often activate Nrf2-mediated antioxidant pathways, while higher doses induce ROS-mediated apoptosis.
- Endpoint selection : Combine multiple markers (e.g., 4-HNE for lipid peroxidation, caspase-3 for apoptosis) .
Q. How can researchers differentiate artifactually oxidized samples from biologically relevant hydroperoxide generation?
Implement negative controls :
- Include antioxidants (e.g., Trolox) during sample preparation.
- Compare fresh vs. aged samples using O₂ depletion assays.
- Use isotopically labeled linoleic acid (e.g., ¹³C-18:2) to track oxidation sources via mass spectrometry .
Methodological Best Practices
- Data Reprodubility : Adhere to protocols from Beilstein Journal of Organic Chemistry: provide full experimental details (e.g., solvent purity, incubation times) in Supplementary Information. For animal studies, report strain-specific responses (e.g., diabetic rat models in ).
- Safety Compliance : Follow EH&S guidelines for peroxide-forming chemicals: label containers with opening dates, test every 3 months, and dispose of expired materials via approved hazardous waste channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
